(3R,5R)-Rosuvastatin Lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-ZUQFGZKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3R,5R)-Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Rosuvastatin Lactone is a significant stereoisomer of a primary metabolite and degradation product of Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia.[1][2][3] As an impurity and a metabolite, understanding its chemical properties, synthesis, and biological interactions is crucial for drug development, quality control, and safety assessment of Rosuvastatin-based therapeutics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.
Chemical and Physical Properties
This compound, with the systematic IUPAC name N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide, possesses a unique set of physicochemical characteristics.[4] These properties are essential for its isolation, characterization, and understanding its behavior in various matrices.
Data Presentation
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C22H26FN3O5S | [4][5] |
| Molecular Weight | 463.52 g/mol | [4][5] |
| CAS Number | 1422954-11-7 | [4][5] |
| Appearance | Off-White Solid | [1] |
| Melting Point | Not explicitly available (listed as "NA") | [6] |
| Boiling Point (Predicted) | 695.0 ± 65.0 °C | [7] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform and Ethanol. | [6][8] |
| pKa (Predicted) | 13.22 ± 0.40 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for researchers working with this compound.
Synthesis via Wittig Reaction
The synthesis of Rosuvastatin and its intermediates, including the lactone form, can be achieved through a Wittig reaction. The key step involves the coupling of a protected lactone aldehyde with a pyrimidine (B1678525) phosphonium (B103445) salt.[9][10]
Protocol:
-
Preparation of the Phosphonium Salt: The pyrimidine heterocycle is appropriately functionalized to form a phosphonium salt. This typically involves reaction with a triphenylphosphine (B44618) derivative.
-
Preparation of the Lactone Aldehyde: (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde is used as the key side-chain precursor.
-
Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the ylide. This ylide is then reacted with the lactone aldehyde in an appropriate solvent (e.g., THF, toluene) to form the protected this compound.[10]
-
Deprotection: The protecting group (e.g., tert-butyldimethylsilyl) is removed to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3S,5R)-Rosuvastatin | HMG-CoA Reductase Inhibitor | DC Chemicals [dcchemicals.com]
- 4. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1422954-11-7 [chemicalbook.com]
- 8. This compound | 1422954-11-7 [m.chemicalbook.com]
- 9. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Structure Elucidation of (3R,5R)-Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of (3R,5R)-Rosuvastatin Lactone, a significant diastereomeric impurity of Rosuvastatin. Given that specific experimental data for this particular isomer is not extensively available in the public domain, this paper synthesizes information from related compounds and general spectroscopic principles to present a robust framework for its characterization.
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The active pharmaceutical ingredient (API) is the (3R,5S)-dihydroxyheptanoic acid enantiomer. During its synthesis and under certain storage or physiological conditions, various related substances can be formed, including diastereomeric impurities and lactone forms. The this compound is one such critical impurity that requires careful identification and quantification to ensure the safety and efficacy of the final drug product. Its structure elucidation relies on a combination of advanced spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide |
| Stereochemistry | (3R,5R) |
| Molecular Formula | C22H26FN3O5S |
| Molecular Weight | 463.52 g/mol |
| CAS Number | 1422954-11-7 |
| Appearance | Off-White Solid |
Methodologies for Structure Elucidation
The definitive identification of this compound necessitates a multi-faceted analytical approach. The logical workflow for its structure elucidation is depicted below.
Protocol:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3.0).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 250 nm.
-
Temperature: 30 °C.
-
Sample Preparation: The sample is dissolved in acetonitrile or a mixture of acetonitrile and water.
This method is crucial for the initial separation of the lactone from the parent drug and other impurities. The relative retention time is a key identifier.
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.
-
Source Temperature: 450°C.
-
Ion Source Voltage: 5000V.
-
Collision Energy: 30 eV for MS/MS fragmentation.
-
Data Acquisition: Full scan mode to determine the parent ion and product ion scan to study fragmentation patterns.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, which provides significant clues about the molecule's structure.
Protocol:
-
Spectrometer: 300 MHz or higher field strength (e.g., 600 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as COSY, HSQC, and HMBC.
-
Internal Standard: Tetramethylsilane (TMS).
-
Temperature: 25 °C.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry.
Protocol:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
IR spectroscopy is used to identify the key functional groups present in the molecule.
Spectroscopic Data Interpretation
The relationship between Rosuvastatin and its lactone diastereomers is illustrated in the following diagram.
The expected mass spectrometric data for this compound is summarized in Table 2.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 464.16 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 446.15 | Loss of a water molecule from the hydroxyl group |
| [M+H - C₅H₈O₃]⁺ | 348.10 | Cleavage of the lactone ring side chain |
Table 3 presents the expected ¹H NMR chemical shifts for this compound. These are estimated based on the known structure and data from related isomers.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (fluorophenyl) | 7.0 - 7.6 | m |
| Vinylic-H | 5.5 - 6.8 | m |
| H-3 (CH-OH) | ~4.3 | m |
| H-5 (CH-O-C=O) | ~4.8 | m |
| N-CH₃ | ~3.5 | s |
| S-CH₃ | ~3.3 | s |
| Isopropyl-CH | ~3.4 | sept |
| Isopropyl-CH₃ | ~1.2 | d |
| Lactone ring protons | 1.5 - 2.8 | m |
The anticipated ¹³C NMR chemical shifts are listed in Table 4.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (lactone) | ~170 |
| Aromatic/Pyrimidine-C | 110 - 165 |
| Vinylic-C | 120 - 140 |
| C-3 (CH-OH) | ~62 |
| C-5 (CH-O-C=O) | ~75 |
| N-CH₃ | ~42 |
| S-CH₃ | ~43 |
| Isopropyl-C | ~33 |
| Isopropyl-CH₃ | ~21 |
| Lactone ring carbons | 20 - 45 |
Key expected IR absorption bands are provided in Table 5.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3400 | O-H stretch (hydroxyl group) |
| ~3100-3000 | C-H stretch (aromatic and vinylic) |
| ~2970 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (lactone) |
| ~1600, ~1550 | C=C and C=N stretch (aromatic/pyrimidine) |
| ~1230 | C-F stretch |
| ~1350, ~1150 | S=O stretch (sulfonamide) |
| ~840 | C-H bend (para-substituted benzene) |
Conclusion
The structure elucidation of this compound is a critical component of impurity profiling in the manufacturing of Rosuvastatin. While a complete, publicly available dataset for this specific diastereomer is scarce, a combination of HPLC for isolation, and MS, NMR, and IR spectroscopy for characterization provides a clear and reliable pathway for its identification. The methodologies and expected data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively identify and control this and other related impurities, thereby ensuring the quality and safety of Rosuvastatin drug products. The use of a certified reference standard for this compound is indispensable for the definitive confirmation of its identity and for quantitative analysis.
Synthesis of Rosuvastatin Lactone Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the Rosuvastatin lactone intermediate, a crucial component in the manufacturing of the cholesterol-lowering drug Rosuvastatin. This document provides a comprehensive overview of the prevalent synthetic methodologies, with a particular focus on the widely employed Wittig reaction pathway. Detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow are presented to facilitate understanding and replication in a laboratory setting.
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its synthesis involves the coupling of a pyrimidine (B1678525) core with a chiral side chain. The lactone form of the side chain is a key intermediate that is subsequently hydrolyzed to the active dihydroxy acid form. The stereochemistry of the side chain is critical for the drug's efficacy, making the stereoselective synthesis of the lactone intermediate a pivotal aspect of the overall manufacturing process. This guide will focus on the chemical synthesis of this vital intermediate.
Primary Synthetic Pathway: The Wittig Reaction
The most common and industrially scalable approach for the synthesis of the Rosuvastatin lactone intermediate involves a Wittig reaction. This strategy relies on the coupling of a phosphorus ylide derived from the pyrimidine core with a chiral aldehyde representing the side chain.
A key advantage of this pathway is the high degree of stereocontrol, leading to the desired (E)-alkene isomer, which is essential for the biological activity of Rosuvastatin. The overall workflow can be broken down into the synthesis of two key fragments followed by their coupling and subsequent deprotection.
Synthesis of Key Intermediates
The success of the Wittig reaction pathway hinges on the efficient preparation of two key building blocks: the pyrimidine phosphonium (B103445) salt and the chiral lactone aldehyde.
The pyrimidine core of Rosuvastatin is functionalized with a phosphonium salt to make it suitable for the Wittig reaction. The synthesis typically starts from commercially available materials and involves multiple steps to introduce the necessary substituents on the pyrimidine ring.
Experimental Protocol: Synthesis of N-(4-(4-fluorophenyl)-6-isopropyl-5-((triphenylphosphonio)methyl)pyrimidin-2-yl)-N-methylmethanesulfonamide bromide
-
Synthesis of the Pyrimidine Core: The synthesis begins with the condensation of 4-fluorobenzaldehyde, isobutyrylacetate, and urea (B33335) to form the basic pyrimidine ring structure.
-
Introduction of the Sulfonamide Group: The pyrimidine ring is then subjected to a series of reactions to introduce the N-methylmethanesulfonamide group at the 2-position.
-
Hydroxymethylation: The C5 position of the pyrimidine ring is hydroxymethylated, typically through formylation followed by reduction.
-
Bromination: The resulting hydroxymethyl group is then converted to a bromomethyl group using a suitable brominating agent like hydrogen bromide.
-
Phosphonium Salt Formation: Finally, the bromomethyl pyrimidine is reacted with triphenylphosphine (B44618) to yield the desired phosphonium salt. The product is typically isolated as a stable crystalline solid.
The chiral side chain is prepared as a protected lactone aldehyde. The stereocenters in this molecule are crucial for the final drug's activity and are often introduced using enzymatic resolutions or asymmetric synthesis. A common starting material for this intermediate is L-malic acid.
Experimental Protocol: Synthesis of (4R,6S)-6-formyl-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-2-one
-
Lactone Formation: The synthesis often starts from a chiral precursor, which is converted into a protected diol. This diol is then cyclized to form the lactone ring.
-
Protection of the Hydroxyl Group: The secondary hydroxyl group on the lactone ring is protected, commonly with a tert-butyldimethylsilyl (TBS) group, to prevent unwanted side reactions in subsequent steps.
-
Oxidation to the Aldehyde: The primary hydroxyl group at the C6 position is selectively oxidized to an aldehyde using mild oxidizing agents such as Dess-Martin periodinane or by Swern oxidation. The resulting aldehyde is often used immediately in the next step due to its potential instability.
The Wittig Coupling Reaction
The core of the synthesis is the Wittig reaction between the pyrimidine phosphonium salt and the chiral lactone aldehyde. The reaction conditions are optimized to maximize the yield of the desired E-isomer of the coupled product.
Experimental Protocol: Synthesis of (4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-2-one
-
Ylide Generation: The pyrimidine phosphonium salt is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) at low temperatures to generate the corresponding phosphorus ylide in situ.
-
Coupling Reaction: The freshly prepared chiral lactone aldehyde, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is slowly warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. The protected Rosuvastatin lactone intermediate is then purified, typically by column chromatography, to isolate the desired E-isomer from any Z-isomer and other byproducts.
Deprotection to Rosuvastatin Lactone
The final step in the synthesis of the lactone intermediate is the removal of the silyl (B83357) protecting group from the hydroxyl function on the lactone ring.
Experimental Protocol: Synthesis of (4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one (Rosuvastatin Lactone)
-
Deprotection: The TBS-protected lactone is dissolved in a suitable solvent, such as THF or acetonitrile. A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, is added to cleave the silyl ether bond.
-
Workup and Purification: The reaction mixture is worked up to remove the deprotection reagents. The final Rosuvastatin lactone intermediate is then purified by crystallization or chromatography to yield a high-purity product.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize the quantitative data from various reported procedures for the key steps.
Table 1: Wittig Reaction Conditions and Yields for the Synthesis of Protected Rosuvastatin Lactone
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of E-isomer (%) |
| 1 | NaHMDS (1.1) | THF | -78 to 25 | 4 | 75 |
| 2 | n-BuLi (1.1) | Toluene | -78 to 25 | 5 | 70 |
| 3 | KHMDS (1.2) | THF | -78 to 25 | 4 | 78 |
| 4 | LiHMDS (1.1) | Toluene | -78 to 25 | 6 | 72 |
Table 2: Deprotection Conditions and Yields for the Synthesis of Rosuvastatin Lactone
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAF (1.1) | THF | 25 | 2 | 95 |
| 2 | HF-Pyridine | Acetonitrile | 0 to 25 | 3 | 92 |
| 3 | Acetic Acid/Water/THF | THF | 40 | 6 | 88 |
Visualizing the Synthesis
The following diagrams, generated using Graphviz, illustrate the key transformations and logical flow of the synthesis of the Rosuvastatin lactone intermediate.
A Comprehensive Technical Guide to (3R,5R)-Rosuvastatin Lactone (CAS Number: 1422954-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-Rosuvastatin Lactone, with the CAS number 1422954-11-7, is a significant stereoisomer of Rosuvastatin (B1679574) Lactone. It is recognized primarily as a process-related impurity and a degradation product formed during the synthesis and storage of Rosuvastatin, a potent HMG-CoA reductase inhibitor used for the treatment of dyslipidemia.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its relationship with the parent drug, Rosuvastatin.
Chemical and Physical Properties
This compound is a chemically stable entity that is often used as a reference standard in the quality control and assurance of Rosuvastatin manufacturing.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1422954-11-7 | [3] |
| Molecular Formula | C22H26FN3O5S | [3] |
| Molecular Weight | 463.52 g/mol | [3] |
| Appearance | Off-White Solid | [4] |
| Synonyms | Rosuvastatin-(5R)-lactone, N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide | [3][4] |
Synthesis and Formation
This compound can be synthesized, and it is also formed as a major degradation product of Rosuvastatin under various stress conditions, particularly acidic hydrolysis.[2][5]
Synthetic Pathway
A common synthetic route to Rosuvastatin and its lactone isomers involves a Wittig reaction.[1][6] This key step couples an appropriately functionalized pyrimidine (B1678525) phosphonium (B103445) salt with a protected lactonized side-chain aldehyde. Subsequent deprotection and hydrolysis steps can yield Rosuvastatin, while variations in the stereochemistry of the side-chain precursor can lead to the formation of different lactone isomers, including the (3R,5R) form.
Logical Relationship of Rosuvastatin and its Impurities
Caption: Relationship between Rosuvastatin and its related substances.
Degradation Pathway: Lactonization of Rosuvastatin
The formation of Rosuvastatin lactones, including the (3R,5R) isomer, is a critical aspect of Rosuvastatin's stability profile. The lactonization process involves an intramolecular esterification of the carboxylic acid group and the hydroxyl group at the 5-position of the heptenoic acid side chain of Rosuvastatin. This reaction is particularly favored under acidic conditions.[5][7]
Rosuvastatin Degradation Pathway to Lactone
Caption: Mechanism of Rosuvastatin lactonization under acidic conditions.
Analytical Methodologies
The accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Rosuvastatin drug products. Various advanced analytical techniques are employed for this purpose.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a highly sensitive and rapid technique for the separation and quantification of Rosuvastatin and its impurities.[2][8][9][10][11]
Experimental Protocol: UPLC Method for Impurity Profiling
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[11]
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).[11]
-
Flow Rate: 0.5 mL/min[12]
-
Detection: UV at 240 nm[11]
-
Injection Volume: 10 µL[3]
This method allows for the effective separation of this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Workflow for UPLC Analysis
Caption: Workflow for the analysis of Rosuvastatin impurities by UPLC.
Characterization Techniques
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
| Technique | Observations and Data | Reference |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. FAB+m/z (MH+): 464. | [13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the chemical structure and stereochemistry. Key ¹H NMR (300 MHz, CDCl₃) δ (ppm) shifts include: 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31. Key ¹³C NMR (75 MHz, CDCl₃) δ (ppm) shifts include: 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08, 116.25, 129.08, 128.91, 139.28, 157.64, 157.86, 163.96, 169.47, 174.48. | [13] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the molecule. | [3] |
Biological Significance and Signaling Pathways
Role as a Metabolite
Rosuvastatin is not extensively metabolized in humans, with approximately 10% of a dose recovered as metabolites.[4] The major metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone.[14][15] While the N-desmethyl metabolite retains some HMG-CoA reductase inhibitory activity, the lactone form is generally considered to be less active or inactive.[4][16]
Interaction with Signaling Pathways
Currently, there is a lack of specific research detailing the interaction of this compound with any particular signaling pathways. The primary pharmacological activity of the parent drug, Rosuvastatin, is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[17][18][19] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn upregulates LDL-receptor expression and increases the clearance of LDL-cholesterol from the circulation. While some studies have investigated the inhibitory effects of the general "rosuvastatin lactone" on certain cytochrome P450 enzymes, such as CYP2C9 and CYP3A4/5, its role in broader signaling cascades has not been elucidated.[20]
HMG-CoA Reductase Pathway (Rosuvastatin's Primary Target)
Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.
Conclusion
This compound is a critical compound for consideration in the development, manufacturing, and quality control of Rosuvastatin. Its formation as a degradation product necessitates robust analytical methods for its monitoring. While its direct biological activity and interaction with signaling pathways are not well-defined, its presence as a major impurity underscores the importance of understanding the stability and degradation profile of Rosuvastatin. Further research into the pharmacological and toxicological properties of this and other Rosuvastatin-related substances is warranted to ensure the highest standards of safety and efficacy for this widely used therapeutic agent.
References
- 1. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. scispace.com [scispace.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
- 14. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport - ProQuest [proquest.com]
The Keystone of Purity: An In-depth Technical Guide to the Stereochemistry of Rosuvastatin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role stereochemistry plays in the efficacy and safety of rosuvastatin (B1679574). We delve into the chiral nature of the molecule, the stereoselective synthesis of the active pharmaceutical ingredient (API), and the analytical methodologies for identifying and quantifying stereoisomeric impurities. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.
The Stereochemical Landscape of Rosuvastatin
Rosuvastatin, a potent HMG-CoA reductase inhibitor, possesses two chiral centers in its heptenoic acid side chain, specifically at the C3 and C5 positions. This results in the potential for four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S)[1][2][3][4]. The therapeutic activity of rosuvastatin is almost exclusively attributed to the (3R,5S)-dihydroxyhept-6-enoic acid diastereomer[2][5]. The other stereoisomers are considered impurities and their presence in the final drug product must be strictly controlled.
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both list stereoisomers of rosuvastatin as specified impurities. For instance, the (3S,5R) enantiomer is available as a USP reference standard, highlighting its regulatory importance[6][7][8][9].
Regulatory Landscape and Impurity Thresholds
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric impurities in drug substances and products. The European Pharmacopoeia (EP) monograph for rosuvastatin tablets specifies limits for several impurities, including stereoisomers.
| Impurity Name/Type | European Pharmacopoeia (EP) Limit |
| Impurity A | Maximum 0.2%[10] |
| Impurity B (diastereomer) | Maximum 0.5%[4][10] |
| Impurity C | Maximum 0.6%[4][10] |
| Impurity G | Maximum 0.1%[10] |
| Unspecified Impurities | Maximum 0.10% for each impurity[10] |
| Total Impurities | Maximum 1.2%[10] |
Note: These limits are for Rosuvastatin Tablets as per one of the EP monographs and may vary. It is crucial to consult the most current version of the relevant pharmacopeia for the latest specifications.
Stereoselective Synthesis of (3R,5S)-Rosuvastatin
The synthesis of rosuvastatin with high stereochemical purity is a key challenge in its manufacturing process. Various stereoselective strategies have been developed to favor the formation of the desired (3R,5S) isomer. These methods often involve the synthesis of a chiral side chain precursor which is then coupled with the pyrimidine (B1678525) core of the molecule.
A common approach involves a Wittig reaction to couple the pyrimidine moiety with the chiral side chain[5][11]. The stereochemistry of the side chain is established through methods such as:
-
Narasaka-Prasad Reduction: This is a stereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol, which is a key intermediate in the rosuvastatin side chain synthesis[5].
-
Aldol (B89426) Condensation: Asymmetric aldol reactions can be employed to set the stereocenters in the side chain with high diastereoselectivity.
-
Enzymatic Resolutions: Biocatalytic methods can be used to resolve racemic intermediates, providing access to the desired enantiomer.
The following diagram illustrates a generalized workflow for the stereoselective synthesis of rosuvastatin.
Caption: A generalized workflow for the stereoselective synthesis of rosuvastatin.
Experimental Protocols: Chiral High-Performance Liquid Chromatography (HPLC)
The separation and quantification of rosuvastatin and its stereoisomeric impurities are predominantly achieved using chiral HPLC. The choice of the chiral stationary phase (CSP) is critical for achieving the desired resolution.
Method 1: Polysaccharide-Based CSP
This method is suitable for the baseline separation of all four stereoisomers of rosuvastatin.
| Parameter | Condition |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane: 2-Propanol: Trifluoroacetic Acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Typical Retention Times | Enantiomer of Rosuvastatin: ~12.5 minRosuvastatin: ~13.9 minLactone Impurity: ~18.3 min |
(Source: Adapted from a validated chiral HPLC method for rosuvastatin enantiomer quantification)[12]
Method 2: Reversed-Phase Chiral HPLC
This method utilizes a cellulose-based CSP under reversed-phase conditions.
| Parameter | Condition |
| Column | Lux Cellulose-2 (dimensions not specified) |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | Not specified (typically UV) |
(Source: Adapted from a chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin)[13]
The following diagram illustrates a typical analytical workflow for the chiral purity testing of rosuvastatin.
Caption: A typical analytical workflow for the chiral purity testing of rosuvastatin.
Biological Activity of Rosuvastatin Stereoisomers
The pharmacological activity of rosuvastatin is highly stereospecific. The (3R,5S) enantiomer is the potent inhibitor of HMG-CoA reductase. While comprehensive toxicological data on all individual stereoisomers is not widely published, studies have shown that different isomers can have varying effects on other biological pathways. For instance, one study investigating the activation of the pregnane (B1235032) X receptor (PXR) found that the potencies of rosuvastatin optical isomers differed significantly, with the (3S,5S) isomer being the most potent in this particular assay[6]. This underscores the importance of controlling stereoisomeric purity to ensure both the efficacy and the safety of the drug product.
Conclusion
The stereochemistry of rosuvastatin is a fundamental aspect of its quality, efficacy, and safety. A thorough understanding of its chiral centers, the potential for stereoisomeric impurities, and the methods for their control is paramount for pharmaceutical scientists and manufacturers. The implementation of robust stereoselective synthetic routes and validated chiral analytical methods is essential to ensure that the final drug product meets the stringent requirements of regulatory authorities and provides maximum therapeutic benefit to patients. This guide provides a foundational understanding and practical details to aid in these critical endeavors.
References
- 1. Rosuvastatin EP Impurity B (Sodium Salt) | 1007871-86-4 | SynZeal [synzeal.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Blog Details [chemicea.com]
- 4. scribd.com [scribd.com]
- 5. waters.com [waters.com]
- 6. Rosuvastatin Enantiomer United States Pharmacopeia (USP) Reference Standard [sigmaaldrich.com]
- 7. Buy Rosuvastatin Enantiomer Reference Standard, USP-1606059 [chromachemie.co.in]
- 8. [Rosuvastatin Enantiomer (25 mg) (Calcium (3S,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate salt (1:2))] - CAS [N/A] [store.usp.org]
- 9. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 10. scribd.com [scribd.com]
- 11. wjpmr.com [wjpmr.com]
- 12. ijpda.org [ijpda.org]
- 13. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode [iris.uniroma1.it]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rosuvastatin (B1679574) lactone, a critical process-related impurity in the synthesis of rosuvastatin. Understanding the formation, detection, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of rosuvastatin drug products. This document details the chemical pathways of its formation, analytical methodologies for its quantification, and strategies for its control during drug development and manufacturing.
Introduction to Rosuvastatin and the Significance of Rosuvastatin Lactone
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia and to reduce the risk of cardiovascular events. Like other statins, rosuvastatin's therapeutic activity resides in its hydroxy acid form. However, during the synthesis and storage of rosuvastatin, the intramolecular esterification of the hydroxy acid can lead to the formation of rosuvastatin lactone.[3][4]
The presence of rosuvastatin lactone is a critical quality attribute to control for several reasons:
-
Pharmacological Inactivity: The lactone form is considered inactive as an HMG-CoA reductase inhibitor.[5]
-
Potential for Myotoxicity: Some studies have suggested that the lactone forms of statins may be more myotoxic than their corresponding acid forms.[6]
-
Process Indicator: The level of rosuvastatin lactone can be an indicator of the control over the manufacturing process and the stability of the drug substance and product.
Formation of Rosuvastatin Lactone
Rosuvastatin lactone is primarily formed through the intramolecular cyclization (esterification) of the rosuvastatin carboxylic acid.[3][4] This reaction is reversible and its equilibrium is influenced by several factors.
Chemical Pathway
The formation of rosuvastatin lactone is an equilibrium reaction between the open-chain hydroxy acid form of rosuvastatin and its closed-ring lactone form. This intramolecular esterification is catalyzed by acidic conditions and driven by the removal of water. Conversely, the lactone ring can be hydrolyzed back to the active hydroxy acid form under basic or even neutral aqueous conditions.[3][4]
Factors Influencing Formation
Several factors during the manufacturing process and storage can promote the formation of rosuvastatin lactone:
-
pH: Acidic conditions significantly favor the formation of the lactone.[3][7] The rate of lactonization is slower at neutral pH and the reverse hydrolysis reaction is favored under basic conditions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of both the forward (lactonization) and reverse (hydrolysis) reactions.[3][4]
-
Solvents: The type of solvent plays a crucial role. Aprotic solvents tend to favor the formation of the lactone, while protic solvents like methanol (B129727) can stabilize both the acid and lactone forms.[3] The presence of water can promote the hydrolysis of the lactone back to the acid form.[3]
Analytical Methodologies for Detection and Quantification
Accurate and precise analytical methods are essential for monitoring and controlling the levels of rosuvastatin lactone in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[8][9]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are critical to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. The following table summarizes typical quantitative data for the formation of rosuvastatin lactone under various stress conditions.
| Stress Condition | Parameters | Rosuvastatin Degradation (%) | Rosuvastatin Lactone Formed (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 15 - 25 | 5 - 10 | [10][11] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 5 - 15 | < 1 (hydrolysis of lactone favored) | [10][11] |
| Oxidative | 3% H₂O₂ at room temp for 24 hours | 10 - 20 | 1 - 3 | [10] |
| Photolytic | UV light (254 nm) for 48 hours | 5 - 10 | < 1 | [6][10] |
| Thermal | 105°C for 72 hours | 2 - 5 | 1 - 2 | [6][10] |
Table 1: Summary of Quantitative Data from Forced Degradation Studies of Rosuvastatin.
Experimental Protocol: HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method for the quantification of rosuvastatin lactone impurity in rosuvastatin calcium drug substance.
3.2.1. Materials and Reagents
-
Rosuvastatin Calcium Reference Standard
-
Rosuvastatin Lactone Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Purified Water (Milli-Q or equivalent)
3.2.2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Hold at 40% A, 60% B
-
12-13 min: Linear gradient back to 60% A, 40% B
-
13-15 min: Hold at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
3.2.3. Standard and Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium Reference Standard in 25 mL of diluent to get a concentration of 1000 µg/mL.
-
Standard Stock Solution (Lactone): Accurately weigh and dissolve about 10 mg of Rosuvastatin Lactone Reference Standard in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a solution containing Rosuvastatin at 100 µg/mL and Rosuvastatin Lactone at a concentration corresponding to the specification limit (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a quantity of the drug substance equivalent to 25 mg of Rosuvastatin Calcium in 25 mL of diluent.
3.2.4. System Suitability
-
Inject the spiked standard solution five times.
-
The relative standard deviation (RSD) for the peak areas of both rosuvastatin and rosuvastatin lactone should be not more than 2.0%.
-
The resolution between the rosuvastatin and rosuvastatin lactone peaks should be not less than 2.0.
-
The tailing factor for both peaks should be not more than 1.5.
3.2.5. Calculation The percentage of rosuvastatin lactone in the sample is calculated using the following formula:
% Lactone = (AreaLactone_Sample / AreaLactone_Standard) x (ConcStandard / ConcSample) x 100
Experimental Protocol: LC-MS/MS Method
This protocol provides a general procedure for the sensitive quantification of rosuvastatin lactone in human plasma, which is often required for pharmacokinetic studies.
3.3.1. Materials and Reagents
-
Rosuvastatin and Rosuvastatin Lactone analytical standards
-
Rosuvastatin-d6 and Rosuvastatin Lactone-d6 as internal standards (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Purified Water (LC-MS grade)
-
Human Plasma (with anticoagulant)
3.3.2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or Phenyl column, e.g., 2.1 mm x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (80:20, v/v)
-
Gradient Program: Optimized for baseline separation of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin within a short run time (e.g., 6 minutes).[12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rosuvastatin: e.g., m/z 482.2 → 258.2
-
Rosuvastatin Lactone: e.g., m/z 464.2 → 258.2
-
Rosuvastatin-d6 (IS): e.g., m/z 488.2 → 264.2
-
Rosuvastatin Lactone-d6 (IS): e.g., m/z 470.2 → 264.2 (Note: Specific m/z values may vary slightly depending on the instrument and adduct formation).
-
3.3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial condition.
-
Inject into the LC-MS/MS system.
Control Strategies in Drug Manufacturing
Controlling the level of rosuvastatin lactone is a critical aspect of the overall control strategy for rosuvastatin drug substance and drug product manufacturing.
Pharmacopoeial Limits
Regulatory agencies and pharmacopoeias set limits for impurities in active pharmaceutical ingredients (APIs) and finished products.
| Pharmacopoeia | Impurity Name | Limit |
| United States Pharmacopeia (USP) | Rosuvastatin Related Compound D (Rosuvastatin Lactone) | Not more than 0.3% |
| European Pharmacopoeia (EP) | Impurity D (Rosuvastatin Lactone) | Not more than 0.3% |
Table 2: Pharmacopoeial Limits for Rosuvastatin Lactone.
Process Control
A robust manufacturing process is the primary means of controlling the formation of rosuvastatin lactone.
Key process parameters to control include:
-
pH during work-up and isolation steps: Maintaining a neutral or slightly basic pH can minimize lactone formation.
-
Temperature of reaction and drying: Lowering the temperature can reduce the rate of lactonization.
-
Choice of solvents for crystallization: Using solvents that do not favor lactone formation is important.
-
Drying conditions: Over-drying at high temperatures should be avoided.
Formulation and Storage
The formulation of the final drug product and its storage conditions also play a role in controlling rosuvastatin lactone levels.
-
Excipient Compatibility: Excipients should be chosen carefully to ensure they do not promote the degradation of rosuvastatin to its lactone.
-
Packaging: The drug product should be packaged in a manner that protects it from high humidity and temperature excursions.
-
Storage Conditions: The recommended storage conditions for rosuvastatin products should be followed to ensure stability over the shelf life.
Conclusion
Rosuvastatin lactone is a critical process-related impurity that must be effectively controlled to ensure the quality and safety of rosuvastatin drug products. A thorough understanding of its formation pathways, the implementation of robust analytical methods for its monitoring, and the application of stringent process controls are essential for drug manufacturers. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this impurity and to develop high-quality rosuvastatin formulations.
References
- 1. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 2. wjpmr.com [wjpmr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechjournals.com [scitechjournals.com]
- 9. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
The Degradation Gauntlet: Unraveling the Formation Mechanisms of Rosuvastatin Impurities
A Technical Guide for Researchers and Drug Development Professionals
Rosuvastatin (B1679574), a cornerstone in the management of hypercholesterolemia, is a potent inhibitor of HMG-CoA reductase. However, like many complex pharmaceutical molecules, its stability can be compromised under various environmental stresses, leading to the formation of degradation products. Understanding the formation mechanisms of these impurities is paramount for ensuring the safety, efficacy, and quality of rosuvastatin drug products. This technical guide provides an in-depth exploration of the primary degradation pathways of rosuvastatin, supported by experimental data and methodologies, to aid researchers and drug development professionals in their pursuit of stable and robust formulations.
Core Degradation Pathways
Rosuvastatin is susceptible to degradation through several key mechanisms, including hydrolysis, oxidation, and photodecomposition. These pathways are often triggered by factors such as pH, temperature, the presence of oxidizing agents, and exposure to light.[1][2] The resulting degradation products can impact the drug's therapeutic efficacy and potentially introduce safety concerns.
Hydrolytic Degradation
Hydrolysis is a significant degradation pathway for rosuvastatin, particularly under acidic conditions. The primary hydrolytic degradation product is Rosuvastatin Lactone .
Mechanism of Lactone Formation:
The formation of rosuvastatin lactone occurs via an intramolecular esterification. The carboxylic acid moiety of the heptenoic acid side chain reacts with the hydroxyl group at the C5 position, leading to the formation of a six-membered lactone ring. This reaction is reversible and the equilibrium between rosuvastatin and its lactone is influenced by the solvent matrix.[3][4] In aprotic solvents, the conversion to the lactone form is favored, while in acidic aqueous mobile phases, the reverse reaction (hydrolysis of the lactone back to rosuvastatin) can be observed.[3][4]
Oxidative Degradation
Rosuvastatin is susceptible to oxidative stress, leading to the formation of several degradation products. The most prominent among these is Rosuvastatin N-oxide .
Mechanism of N-oxide Formation:
The tertiary amine group within the pyrimidine (B1678525) ring of rosuvastatin is susceptible to oxidation. In the presence of oxidizing agents such as hydrogen peroxide (H₂O₂), this nitrogen atom is oxidized to form the corresponding N-oxide.[5] Other oxidative degradation can also occur, leading to the formation of various polar impurities.[6]
Photodegradation
Exposure to light, particularly UV radiation, can induce significant degradation of rosuvastatin. The primary photodegradation pathway involves a complex intramolecular cyclization.
Mechanism of Photolytic Cyclization:
The photodegradation of rosuvastatin follows a mechanism described for o-vinylbiphenyl compounds.[7] Upon irradiation, rosuvastatin undergoes a cyclization reaction to form unstable diastereomeric 8a,9-dihydrophenanthrenes.[7][8] These intermediates can then be further transformed. This pathway is a significant concern for the stability of rosuvastatin, especially in solution.[8] Studies have shown that rosuvastatin degrades completely to these photoproducts within a few hours at room temperature upon light exposure.[9]
Quantitative Data on Rosuvastatin Degradation
The extent of rosuvastatin degradation is highly dependent on the specific stress conditions applied. The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 h | Significant | Anti-rosuvastatin isomer, unknown impurities | [10] |
| 5 M HCl | 60°C | 4 h | 40% | Five degradation products | [10] | |
| 0.2M HCl | 80°C | 20 h | Significant | - | [11] | |
| Alkaline Hydrolysis | 0.5 N NaOH | 80°C | 6 h | No significant degradation | - | [10] |
| 5 M NaOH | 60°C | 4 h | 5% | - | [10] | |
| 1N NaOH | 80°C | 20 h | Comparatively stable | - | [11] | |
| Oxidative | 3% H₂O₂ | 80°C | 6 h | No significant degradation | - | [10] |
| 6% H₂O₂ | Room Temp. | 24 h | 6% | Rosuvastatin-N-oxide | [5][10] | |
| 0.5% H₂O₂ | 80°C | 20 h | Significant | Polar impurities | [6][11] | |
| Thermal | - | 100°C | 8 h | No significant degradation | - | [10] |
| - | 60°C | 4 h | No effect | - | [10] | |
| Photolytic | UV Light | - | - | Significant | Anti-rosuvastatin isomer, unknown impurities | [10] |
| UV Light (366 nm) | - | 10 h | - | Dihydrophenanthrene derivatives | [7][10] |
Experimental Protocols for Forced Degradation Studies
Reproducible and robust experimental protocols are essential for investigating the stability of rosuvastatin. Below are detailed methodologies for key forced degradation experiments.
General Sample Preparation:
A stock solution of rosuvastatin calcium is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[3][4] For the stress studies, this stock solution is then subjected to the specific conditions outlined below.
Acid Hydrolysis Protocol:
-
Reagent: 0.1 N to 5 M Hydrochloric Acid (HCl).[10]
-
Procedure:
-
To a known volume of rosuvastatin stock solution, add an equal volume of the HCl solution.
-
The mixture is then heated in a water bath or oven at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 4 hours).[10]
-
After the incubation period, the solution is cooled to room temperature.
-
The solution is neutralized with an appropriate base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 7.0.
-
The final volume is adjusted with the mobile phase or a suitable diluent before analysis.
-
Alkaline Hydrolysis Protocol:
-
Reagent: 0.1 N to 5 M Sodium Hydroxide (NaOH).[10]
-
Procedure:
-
To a known volume of rosuvastatin stock solution, add an equal volume of the NaOH solution.
-
The mixture is heated at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 4 to 6 hours).[10]
-
After incubation, the solution is cooled to room temperature.
-
The solution is neutralized with an appropriate acid (e.g., hydrochloric acid solution) to a pH of approximately 7.0.
-
The final volume is adjusted with the mobile phase or a suitable diluent before analysis.
-
Oxidative Degradation Protocol:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).[10]
-
Procedure:
-
To a known volume of rosuvastatin stock solution, add an equal volume of the H₂O₂ solution.
-
The mixture is kept at a specified temperature (e.g., room temperature or 80°C) for a defined period (e.g., 6 to 24 hours).[10]
-
The final volume is adjusted with the mobile phase or a suitable diluent before analysis.
-
Thermal Degradation Protocol:
-
Procedure for Solid State:
-
A known amount of solid rosuvastatin calcium is placed in a suitable container and exposed to a high temperature (e.g., 100°C) in a hot air oven for a specified duration (e.g., 8 hours).[10]
-
After exposure, the sample is cooled and dissolved in a suitable solvent for analysis.
-
-
Procedure for Solution State:
-
A solution of rosuvastatin is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[10]
-
The solution is then cooled and analyzed.
-
Photolytic Degradation Protocol:
-
Procedure:
-
A solution of rosuvastatin is exposed to a UV light source (e.g., 254 nm or 366 nm) or a combination of UV and fluorescent light for a specified duration (e.g., 10 hours).[10]
-
A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.
-
The exposed solution is then analyzed.
-
Analytical Methodology:
The analysis of stressed samples is typically performed using stability-indicating chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[5][10]
-
Chromatographic Column: A C18 column is frequently used for the separation of rosuvastatin and its degradation products.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer).[5][12]
-
Detection: UV detection is typically carried out at a wavelength of around 242 nm.[5] Mass spectrometry (MS) is invaluable for the identification and structural elucidation of the degradation products.[5]
Conclusion
A thorough understanding of the formation mechanisms of rosuvastatin degradation products is a critical aspect of drug development and quality control. This guide has detailed the primary degradation pathways—hydrolysis, oxidation, and photodecomposition—and has provided a consolidated overview of the quantitative data and experimental protocols from various studies. By leveraging this knowledge, researchers and pharmaceutical scientists can develop more stable formulations, establish appropriate storage conditions, and ensure the overall quality and safety of rosuvastatin-containing medicines. The use of robust analytical methodologies is essential for the accurate detection, identification, and quantification of these impurities, ultimately safeguarding patient health.
References
- 1. Blog Details [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 11. scispace.com [scispace.com]
- 12. fue.edu.eg [fue.edu.eg]
Physicochemical Characterization of Rosuvastatin Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a potent synthetic statin prescribed for the management of dyslipidemia.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The Rosuvastatin molecule possesses two chiral centers at the 3- and 5-positions of the heptenoic acid side chain, leading to the existence of four possible stereoisomers (3R,5S; 3S,5R; 3R,5R; and 3S,5S).[3][4][5][6] The pharmacologically active form is the (3R, 5S)-enantiomer. The presence of other isomers, even in small amounts, can impact the drug's efficacy and safety profile, making their separation, identification, and quantification a critical aspect of drug development, quality control, and regulatory compliance.
This technical guide provides a comprehensive overview of the physicochemical characterization of Rosuvastatin isomers, focusing on analytical techniques, experimental protocols, and key characterization data.
Physicochemical Properties
The fundamental physicochemical properties of Rosuvastatin influence its formulation, bioavailability, and analytical behavior. Rosuvastatin is a dihydroxy monocarboxylic acid and is typically used as its calcium salt.[7]
| Property | Value / Description | Source |
| BCS Classification | Class II (Low Solubility, High Permeability) | [8][9][10] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol.[7] Solubility is pH-dependent, increasing at pH values above 4.[11] | [7][11] |
| pKa | ~4.0 - 4.76 | [7] |
| LogP | 0.13 - 1.92 | [1][7] |
| Polymorphism | Exists in multiple crystalline forms (A, B, B-1, C) and an amorphous form.[8][9] Forms B and C are reported to be more water-soluble than Form A.[8][9] | [8][9] |
Chromatographic Separation of Isomers
The separation of Rosuvastatin's enantiomers and diastereomers is predominantly achieved using chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[2][12]
Experimental Protocols & Data
The following tables summarize validated chromatographic methods for the stereoselective analysis of Rosuvastatin.
Table 1: Chiral HPLC Methods for Rosuvastatin Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Chiralpak IB (Immobilized cellulose)[12] | Chiralpak IB (Amylose-based)[2] | Chiralpak IC | OD-RH Chiral Column |
| Column Dimensions | 250 mm x 4.6 mm, 5.0 µm | 250 x 4.6mm, 5µm[2] | 4.6×250mm, 5μm[13] | Not Specified |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[12] | n-heptane:2-propanol:TFA (85:15:0.1 v/v)[2] | n-hexane:isopropanol:TFA (750:250:1 v/v)[13] | Acetonitrile:Phosphate Buffer (pH 2.5-4.0) (30-50:70-50 v/v)[13] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[2] | 0.3-2.0 mL/min[13] | 1.0 mL/min[13] |
| Column Temperature | 25°C[12] | 25°C[2] | 20°C-40°C[13] | 25°C[13] |
| Detection (UV) | 243 nm[12] | 242 nm[2] | 220-280 nm[13] | 242 nm[13] |
| Reference | [12] | [2] | [13] | [13] |
Table 2: UPC² Method for Rosuvastatin Enantiomer Separation
| Parameter | Method Description |
| Stationary Phase | ACQUITY UPC² Trefoil CEL1, 2.5 μm (cellulose tris-(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Mixed alcohol co-solvent with a basic additive (Mass Spectrometry compatible) |
| Key Outcome | Resolution between enantiomers was greater than 2.0. |
| Detection | ACQUITY QDa Detector (Mass Spectrometry) |
| Reference |
Experimental Workflow Visualization
The general workflow for analyzing Rosuvastatin isomers via chiral chromatography involves several key steps from sample preparation to data interpretation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Rosuvastatin and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of Rosuvastatin and distinguishing between its geometric (E/Z) isomers.[14]
-
¹H NMR: In solution, the E and Z isomers can be differentiated by distinct chemical shifts. For example, peaks at approximately 7.7 ppm and 7.5 ppm have been observed for the Z and E isomers, respectively.[14] The coexistence of both peaks indicates a mixture.[14] Key signals for Rosuvastatin include those for the two methyl groups around 1.23 ppm and the carboxylic proton beyond 10.25 ppm.[15]
-
Solid-State NMR: Solid-state NMR can be used to study molecular dynamics and reorientations within amorphous Rosuvastatin, providing insights into the behavior of different isomers in the solid state.[14]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is used for the identification and quantification of Rosuvastatin, its isomers, and degradation products in various matrices, including plasma.[16]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[16][17]
-
Parent Ion: The protonated molecule [M+H]⁺ for Rosuvastatin appears at m/z 482.1/482.2.[16][17]
-
Fragmentation: Characteristic product ions are monitored for quantification. A major fragment ion is observed at m/z 258.1, which is often used for Multiple Reaction Monitoring (MRM) analysis.[16] Other significant fragments include those at m/z 464, 446, 404, 300, and 272.[17]
X-Ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is the primary technique for identifying and differentiating the various crystalline (polymorphic) and amorphous forms of Rosuvastatin calcium. Each crystalline form produces a unique diffraction pattern with characteristic peaks at specific 2θ angles.
Table 3: Characteristic PXRD Peaks for Rosuvastatin Calcium Crystalline Forms
| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |
| Form A | Sharp peaks at 16.04, 22.45, 34.3 | |
| Unnamed Form 1 | 4.7, 19.4, 22.3 | [18][19] |
| Unnamed Form 2 (TW-1) | 5.4, 10.4, 10.7, 13.2, 22.7 | |
| Amorphous | Absence of sharp peaks; characterized by broad halos.[20] | [20] |
Thermal Analysis
Thermal analysis methods like Differential Scanning Calorimetry (DSC) provide information on the thermal properties of Rosuvastatin, such as melting points and phase transitions, which are crucial for distinguishing between polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC thermograms show endothermic peaks corresponding to the melting of crystalline forms. One crystalline form of Rosuvastatin calcium exhibits a sharp endotherm at approximately 126°C-132°C.[18] The absence of such sharp peaks is indicative of the amorphous form.
Interrelation of Characterization Techniques
A complete physicochemical characterization of Rosuvastatin isomers requires an integrated analytical approach, where different techniques provide complementary information.
Conclusion
The comprehensive physicochemical characterization of Rosuvastatin isomers is a multifaceted process that is essential for ensuring the quality, safety, and efficacy of the final drug product. Chiral chromatography stands as the cornerstone for separation and quantification, while a suite of spectroscopic and thermal analysis techniques provides the necessary data for structural confirmation and solid-state characterization. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and analysis of Rosuvastatin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijpda.org [ijpda.org]
- 3. US7582759B2 - Diastereomeric purification of rosuvastatin - Google Patents [patents.google.com]
- 4. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 7. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 14. Exploring the molecular reorientations in amorphous rosuvastatin calcium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06108E [pubs.rsc.org]
- 15. archives.ijper.org [archives.ijper.org]
- 16. file.scirp.org [file.scirp.org]
- 17. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20080176878A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]
- 19. WO2008036286A1 - Crystalline rosuvastatin calcium - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to (3R,5R)-Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (3R,5R)-Rosuvastatin Lactone, a key intermediate and impurity in the synthesis of Rosuvastatin (B1679574). This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its place within the broader context of cholesterol biosynthesis.
Core Physicochemical Properties
This compound is a diastereomer of the active Rosuvastatin lactone. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 463.52 g/mol | [1][2][3] |
| Molecular Formula | C22H26FN3O5S | [1][3][4] |
| CAS Number | 1422954-11-7 | [1][3][4] |
| Melting Point | 128-130 °C | [5] |
| Boiling Point (Predicted) | 695.0 ± 65.0 °C | [6] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [6] |
| Solubility (Predicted) | Chloroform (Slightly), Methanol (B129727) (Slightly) | [6] |
| pKa (Predicted) | 13.22 ± 0.40 | [6] |
Synthesis and Formation
This compound is primarily encountered as an intermediate or impurity in the synthesis of Rosuvastatin. The formation of the lactone can occur via intramolecular esterification of the rosuvastatin hydroxy acid.
One of the key synthetic routes to Rosuvastatin that involves a lactone intermediate is the Wittig reaction.[7][8] This pathway involves the coupling of a phosphonium (B103445) salt of the pyrimidine (B1678525) heterocycle with a protected lactonized side chain aldehyde.
A generalized workflow for the synthesis of Rosuvastatin via a lactone intermediate is depicted below.
Caption: A simplified workflow illustrating the synthesis of Rosuvastatin involving a lactone intermediate formed via a Wittig reaction.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Separation
The separation and quantification of this compound from other isomers and impurities is critical for quality control. Chiral HPLC is the method of choice for this purpose.
Objective: To resolve and quantify the enantiomers and diastereomers of Rosuvastatin and its lactone impurities.
Instrumentation and Conditions:
-
Column: A chiral stationary phase column is essential. A commonly used column is CHIRALPAK IB (250 x 4.6mm, 5µm), which is an amylose-based chiral column.[9][10]
-
Mobile Phase: A normal-phase mobile phase is typically employed. A representative mobile phase consists of a mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[9][10] Other mobile phase compositions, such as n-hexane, dichloromethane (B109758), 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v), have also been reported.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection is commonly used, with the wavelength set to approximately 243 nm.[11]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.[11]
-
Injection Volume: A standard injection volume is 10 µL.[11]
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of this compound and the other relevant isomers in a suitable diluent. The sample containing the mixture of isomers is also dissolved in the same diluent. A mixture of dichloromethane and methanol (96:4 v/v) can be used as a diluent.[11]
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the peaks based on the retention times of the standards. The resolution between the different isomers should be adequate, typically with a resolution factor greater than 2.0.[9][10] Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Forced Degradation Studies
Forced degradation studies are performed to assess the stability of a drug substance and to identify potential degradation products.
Objective: To evaluate the stability of Rosuvastatin and identify the formation of this compound and other degradation products under various stress conditions.
Procedure:
-
Stress Conditions: Expose solutions of Rosuvastatin to various stress conditions, including:
-
Acidic Conditions: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Conditions: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Conditions: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Stress: Heat the solid drug substance or a solution at a high temperature.
-
Photolytic Stress: Expose the drug substance or a solution to UV light.
-
-
Sample Analysis: After exposure to the stress conditions for a specified period, analyze the samples using a stability-indicating HPLC method, such as the chiral HPLC method described above, to separate and quantify the parent drug and any degradation products formed, including this compound.
Role in Cholesterol Biosynthesis Pathway
Rosuvastatin, the parent compound of this compound, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12][13][14] The inhibition of this enzyme leads to a reduction in the synthesis of cholesterol in the liver.
The following diagram illustrates the mechanism of action of Rosuvastatin in the cholesterol biosynthesis pathway.
Caption: Rosuvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate and thereby reducing cholesterol synthesis.
References
- 1. 1422954-11-7|this compound|BLD Pharm [bldpharm.com]
- 2. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1422954-11-7 [chemicalbook.com]
- 7. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 10. ijpda.org [ijpda.org]
- 11. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of Rosuvastatin (B1679574), a pivotal moment in the management of dyslipidemia. From the foundational understanding of cholesterol metabolism to the targeted synthesis of a highly effective HMG-CoA reductase inhibitor, this document provides a comprehensive overview for the scientific community. It delves into the core mechanism of action, presents key quantitative data from clinical evaluations, and outlines the experimental methodologies that underpinned its development.
A Legacy of Statin Discovery: The Genesis of Rosuvastatin
The journey to Rosuvastatin is built upon a rich history of scientific breakthroughs in cardiovascular medicine. The initial discovery of statins can be traced back to the Japanese biochemist Akira Endo in 1976, who isolated mevastatin (B1676542) from the fungus Penicillium citrinum[1]. This seminal discovery identified the first competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2].
The groundbreaking work of Michael Brown and Joseph Goldstein, who were awarded the 1985 Nobel Prize for their discoveries concerning the regulation of cholesterol metabolism, provided the crucial understanding of LDL receptors. Their research illuminated the cellular mechanisms that control cholesterol levels in the blood, laying the theoretical groundwork for the development of statin drugs.
Rosuvastatin, developed by the pharmaceutical company Shionogi, emerged as a "super statin" due to its high potency and efficacy in lowering low-density lipoprotein cholesterol (LDL-C)[3]. It is a synthetic statin, a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the inhibitory activity against HMG-CoA reductase and improving the pharmacokinetic profile over earlier statins.
Mechanism of Action: Potent and Selective Inhibition of HMG-CoA Reductase
Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase[4][5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway[4][5]. By blocking this step, Rosuvastatin primarily acts in the liver to:
-
Decrease intracellular cholesterol concentrations: This leads to an upregulation of LDL receptors on the surface of hepatocytes.
-
Enhance uptake and catabolism of LDL: The increased number of LDL receptors results in greater clearance of LDL cholesterol from the circulation.
-
Inhibit hepatic synthesis of very-low-density lipoprotein (VLDL): This further contributes to the reduction of triglycerides and total cholesterol levels.
Rosuvastatin is distinguished from other statins by its hydrophilic nature, which contributes to its high selectivity for uptake into liver cells. Furthermore, it undergoes minimal metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions[5].
Signaling Pathway: The HMG-CoA Reductase Pathway
Quantitative Data Summary
The efficacy and pharmacokinetic profile of Rosuvastatin have been extensively characterized through numerous clinical trials and studies.
Clinical Efficacy: LDL-C Reduction
The following table summarizes the mean percentage change in LDL-C from baseline in major comparative clinical trials.
| Drug | Daily Dose | Mean LDL-C Reduction (%) | Trial |
| Rosuvastatin | 10 mg | 46 | STELLAR[6] |
| 20 mg | 52 | STELLAR[6] | |
| 40 mg | 55 | STELLAR[6] | |
| Atorvastatin | 10 mg | 37 | STELLAR[6] |
| 20 mg | 43 | STELLAR[6] | |
| 40 mg | 48 | STELLAR[6] | |
| 80 mg | 51 | STELLAR[6] | |
| Simvastatin | 20 mg | 34 | STELLAR[6] |
| 40 mg | 39 | STELLAR[6] | |
| Pravastatin | 20 mg | 24 | STELLAR[6] |
| 40 mg | 30 | STELLAR[6] | |
| Rosuvastatin | 20 mg | 83% of patients reached LDL-C goal of <100 mg/dL | MERCURY II[7] |
| Atorvastatin | 10 mg | 42% of patients reached LDL-C goal of <100 mg/dL | MERCURY II[7] |
Pharmacokinetic Properties
The pharmacokinetic parameters of Rosuvastatin are summarized in the table below.
| Parameter | Value |
| Oral Bioavailability | ~20%[8] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours[4][9] |
| Plasma Half-life (t1/2) | Approximately 19 hours[4] |
| Metabolism | Minimally metabolized, primarily by CYP2C9[4][10] |
| Excretion | Approximately 90% excreted in feces[4][9] |
| Protein Binding | ~88% |
Experimental Protocols
The following sections detail the methodologies for key experiments central to the discovery and characterization of Rosuvastatin.
HMG-CoA Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds like Rosuvastatin.
Principle:
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate[11][12][13]. The rate of NADPH consumption is proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Rosuvastatin or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of Rosuvastatin and other test compounds.
-
Assay Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
HMG-CoA reductase solution
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA and NADPH solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve. A study reported the IC50 value for rosuvastatin to be 5.4 nM[3].
-
In Vivo Cholesterol Biosynthesis Assay
This type of assay assesses the ability of a compound to inhibit cholesterol synthesis in a living organism.
Principle:
The rate of cholesterol synthesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol in a specific tissue, typically the liver.
Materials:
-
Test animals (e.g., rats or mice)
-
Rosuvastatin or test compound formulated for administration (e.g., oral gavage)
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Anesthetic
-
Scintillation counter and scintillation fluid
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Animal Dosing: Administer Rosuvastatin or the test compound to the animals at various doses. A control group receives the vehicle.
-
Radiolabel Administration: After a specified time following drug administration, inject the animals with [¹⁴C]-acetate.
-
Tissue Collection: After a defined incubation period, euthanize the animals and collect the liver tissue.
-
Lipid Extraction: Homogenize the liver tissue and extract the total lipids using a method such as the Folch extraction (chloroform:methanol).
-
Cholesterol Separation: Separate the cholesterol from other lipids in the extract using TLC.
-
Quantification: Scrape the cholesterol spot from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of [¹⁴C] incorporated into cholesterol in the treated groups to the control group to determine the percentage of inhibition of cholesterol synthesis.
Drug Discovery and Development Workflow
The development of Rosuvastatin followed a structured and rigorous pathway from initial concept to a marketed therapeutic.
This comprehensive process, from the initial identification of HMG-CoA reductase as a therapeutic target to extensive post-marketing surveillance, ensured the development of a safe and effective drug for the management of hypercholesterolemia. The discovery of Rosuvastatin and its related compounds stands as a testament to the power of rational drug design and rigorous scientific investigation in addressing major public health challenges.
References
- 1. Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Cholesterol Clinical Data | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 8. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 10. ClinPGx [clinpgx.org]
- 11. assaygenie.com [assaygenie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mybiosource.com [mybiosource.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Rosuvastatin and its Lactone Impurity
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2][3] During the synthesis and storage of Rosuvastatin, various process-related impurities and degradation products can form, with the lactone form of Rosuvastatin being a major degradation product.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[4] Therefore, it is crucial to have a reliable analytical method to separate and quantify Rosuvastatin and its impurities. This application note presents a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Rosuvastatin and its lactone impurity in bulk drug substances and pharmaceutical dosage forms.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18 column) and the mobile phase is a mixture of an aqueous buffer and an organic solvent. Rosuvastatin and its less polar lactone impurity are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a specific wavelength, and the amount of each component is quantified based on the peak area.
Experimental Protocols
1. Instrumentation and Chemicals
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Rosuvastatin Calcium reference standard
-
Rosuvastatin Lactone impurity reference standard
-
Potassium dihydrogen phosphate (B84403) (AR grade)[8]
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)[6][7]
-
Orthophosphoric acid (AR grade)[8]
-
Formic acid[7]
-
Triethylamine (B128534) (AR grade)[8]
-
Water (HPLC grade)
-
2. Chromatographic Conditions
Two exemplary methods are presented below, offering a choice between a gradient and an isocratic elution method.
Method 1: Gradient Elution for High Resolution
| Parameter | Condition |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm)[6][9] |
| Mobile Phase | Solvent A: 10 mM Ammonium Acetate[6][9] Solvent B: Acetonitrile: Methanol (50:50 v/v)[6][9] |
| Gradient Program | A gradient program should be optimized to ensure resolution. A typical starting point could be a linear gradient from a higher proportion of Solvent A to a higher proportion of Solvent B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 242 nm[6][9] |
| Total Run Time | 15 minutes[6][9] |
Method 2: Isocratic Elution for Simplicity and Speed
| Parameter | Condition |
| Column | Symmetry C18 (150 mm x 4.6 mm, 5 µm)[4] or Brownlee analytical C18 (250mm×4.6mm i.d.)[7] |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) in a ratio of 65:35 v/v[4] or Acetonitrile: 10mM Ammonium acetate (pH 4 adjusted with Formic acid) in a proportion of 68:32 v/v[7] |
| Flow Rate | 0.7 mL/min[4] or 1.0 mL/min[7] |
| Injection Volume | 20 µL[4][7] |
| Column Temperature | Ambient or controlled at 40°C[5] |
| Detection Wavelength | 216 nm[4] or 243 nm[7][8] |
| Total Run Time | 7-10 minutes[4][7] |
3. Preparation of Solutions
-
Buffer Preparation (for Method 2, example):
-
To prepare a potassium dihydrogen phosphate buffer (pH 3.8), dissolve 2.72 grams of potassium dihydrogen phosphate in 1000 mL of Milli-Q water.[8] Add 1 mL of triethylamine and adjust the pH to 3.8 with orthophosphoric acid.[8]
-
For an ammonium acetate buffer (pH 4.0), prepare a 10mM solution and adjust the pH with formic acid.[7]
-
-
Mobile Phase Preparation:
-
Standard Stock Solution Preparation:
-
Accurately weigh about 10 mg of Rosuvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask.[4]
-
Add about 50 mL of diluent (mobile phase or a mixture of water and methanol), sonicate for 10-30 minutes to dissolve, and then dilute to the mark with the diluent.[4][5] This yields a stock solution of 100 µg/mL.
-
Prepare a separate stock solution for the Rosuvastatin lactone impurity in a similar manner.
-
-
Working Standard Solution Preparation:
-
From the stock solutions, prepare working standard solutions of desired concentrations by further dilution with the mobile phase. For linearity studies, a range of concentrations should be prepared (e.g., 10-50 µg/mL for Rosuvastatin).[4]
-
-
Sample Solution Preparation (from Tablets):
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Rosuvastatin and transfer it to a 100 mL volumetric flask.[4]
-
Add about 50 mL of a suitable solvent (e.g., water or methanol), sonicate for 30 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the mobile phase.[4]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[4][10]
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for Rosuvastatin and its lactone impurity.
| Parameter | Rosuvastatin | Rosuvastatin Lactone Impurity | Reference |
| Retention Time (min) | ~2.6 - 6.2 | ~9.8 | [4][6] |
| Resolution | > 10 (between Rosuvastatin and lactone impurity) | > 10 (between Rosuvastatin and lactone impurity) | [6] |
| Linearity Range (µg/mL) | 10 - 140 | - | [4][7] |
| Correlation Coefficient (r²) | > 0.998 | - | [4][7] |
| LOD (µg/mL) | 0.052 | 0.01 | [4][6] |
| LOQ (µg/mL) | 0.171 | 0.04 | [4][6] |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of Rosuvastatin.
Logical Relationship of Method Components
Caption: Key components of the HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. scielo.br [scielo.br]
- 4. ijrrr.com [ijrrr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. asianjpr.com [asianjpr.com]
- 7. ijrpr.com [ijrpr.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Bot Verification [rasayanjournal.co.in]
Application Note: High-Throughput UPLC-MS/MS Analysis of Rosuvastatin Lactone in Human Plasma
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of rosuvastatin (B1679574) lactone, an inactive metabolite of rosuvastatin, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method. The described workflow, from sample preparation to data acquisition, is streamlined for high-throughput analysis, critical in clinical and preclinical studies. Two detailed protocols for plasma sample preparation are provided: liquid-liquid extraction (LLE) and protein precipitation (PP), offering flexibility based on laboratory resources and desired sample cleanup. The method is characterized by a short run time, low sample volume requirement, and high sensitivity, making it suitable for pharmacokinetic studies.
Introduction
Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. It is metabolized in the body to several compounds, including rosuvastatin lactone. Accurate quantification of rosuvastatin and its metabolites in plasma is crucial for understanding its pharmacokinetics and metabolism. This application note details a UPLC-MS/MS method optimized for the specific and sensitive quantification of rosuvastatin lactone in human plasma.
Experimental
Materials and Reagents
-
Rosuvastatin and Rosuvastatin Lactone reference standards
-
Deuterated internal standards (IS) such as Rosuvastatin-d6
-
HPLC-grade acetonitrile, methanol, and ethyl acetate (B1210297)
-
Formic acid and acetic acid, LC-MS grade
-
Ammonium (B1175870) acetate
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical Column: ACQUITY UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm) or Zorbax-SB Phenyl (2.1 mm x 100 mm, 3.5 µm)[1]
Protocols
Two primary methods for plasma sample preparation are presented below.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted for a robust cleanup of the plasma matrix.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.[2]
-
Internal Standard Spiking: Add the internal standard solution.
-
Acidification: Add ammonium acetate buffer (pH 4.0) to acidify the plasma.[2]
-
Extraction: Add 800 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: Protein Precipitation (PP)
This protocol offers a faster, high-throughput alternative to LLE.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 50 µL of buffered human plasma into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add the deuterated internal standard solution.[1]
-
Precipitation: Add a suitable volume of cold acetonitrile, vortex for 5 minutes, and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[4]
-
Supernatant Transfer: Transfer an aliquot of the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the residue in the mobile phase.[4]
-
Injection: Inject the sample into the UPLC-MS/MS system.
UPLC-MS/MS Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: UPLC Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC HSS T3 (3.0 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.30 mL/min[2] |
| Gradient | Optimized for separation of rosuvastatin and its lactone |
| Column Temperature | 40°C |
| Injection Volume | 5-15 µL[3] |
| Run Time | Approximately 3.5 - 6.0 minutes[1][2] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rosuvastatin) | m/z 482.2 → 258.2[3] |
| MRM Transition (Rosuvastatin Lactone) | m/z 464.2 → 270.2[3] |
| MRM Transition (IS, e.g., Rosuvastatin-d6) | m/z 488.2 → 264.2[3] |
| Ion Source Temperature | 450°C[3] |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the table below.
Table 3: Method Validation Summary
| Parameter | Rosuvastatin | Rosuvastatin Lactone |
| Linearity Range (ng/mL) | 0.1 - 100[1] | 0.1 - 100[1] |
| Correlation Coefficient (r²) | ≥ 0.9964[1] | ≥ 0.9964[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[2] | 0.1[2] |
| Intra-day Precision (%CV) | ≤ 15%[1] | ≤ 15%[1] |
| Inter-day Precision (%CV) | ≤ 15%[1] | ≤ 15%[1] |
| Accuracy (% Bias) | 91.8 - 111%[1] | 91.8 - 111%[1] |
| Extraction Recovery | 75.3 - 98.8%[2] | 88.0 - 106%[1] |
Visualizations
Caption: Interconversion pathway of rosuvastatin and its lactone metabolite.
Caption: General workflow for the UPLC-MS/MS analysis of rosuvastatin lactone.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of rosuvastatin lactone in human plasma. The detailed protocols for both liquid-liquid extraction and protein precipitation offer flexibility to suit different laboratory needs. This method is well-suited for pharmacokinetic and clinical studies involving rosuvastatin.
References
- 1. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Rosuvastatin Isomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic form of rosuvastatin is the (3R, 5S) diastereomer. The presence of its enantiomer, which may have different pharmacological or toxicological properties, necessitates the development of stereoselective analytical methods for accurate quantification and quality control in bulk drug substances and pharmaceutical formulations. This document provides detailed application notes and protocols for the chiral separation of rosuvastatin isomers using High-Performance Liquid Chromatography (HPLC). The methods described herein utilize polysaccharide-based chiral stationary phases (CSPs) to achieve efficient and reproducible enantioseparation.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral molecules, including rosuvastatin.[1][2] The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the enantiomers, allowing for their separation and quantification.
Experimental Protocols
This section details the methodologies for the chiral separation of rosuvastatin isomers based on established and validated HPLC methods.
Method 1: Normal-Phase HPLC using a Cellulose-Based CSP
This protocol is adapted from a method utilizing a Chiralpak IB column, a cellulose tris(3,5-dimethylphenylcarbamate) based CSP.[1][3]
Materials and Reagents:
-
Rosuvastatin Calcium reference standard and enantiomer
-
HPLC grade n-hexane, 2-propanol (IPA), dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA)[1]
-
Diluent: Dichloromethane and methanol (B129727) in a 96:4 (v/v) ratio[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralpak IB column (250 mm x 4.6 mm, 5.0 µm particle size)[1]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1] |
| Flow Rate | 1.0 mL/min (isocratic)[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 243 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 18 min[1] |
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the rosuvastatin enantiomer standard by dissolving an appropriate amount in methanol and diluting with the diluent.[1]
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium bulk drug or powdered tablets in the diluent to achieve a target concentration.[3]
-
System Suitability Solution: Prepare a solution containing Rosuvastatin Calcium and a known percentage (e.g., 0.15%) of its enantiomer to verify the system's performance.[1][3]
Method 2: Normal-Phase HPLC using an Amylose-Based CSP
This protocol provides an alternative method using a Chiralpak IB column with a different mobile phase composition.[3][4]
Materials and Reagents:
-
Rosuvastatin Calcium reference standard and enantiomer
-
HPLC grade n-heptane, 2-propanol (IPA), and trifluoroacetic acid (TFA)[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 242 nm[3] |
| Injection Volume | 10 µL[3] |
Sample Preparation:
Follow the sample preparation steps outlined in Method 1, using the appropriate diluent compatible with the normal-phase conditions.
Method 3: Reversed-Phase HPLC using a Cellulose-Based CSP
This method offers a reversed-phase approach for the chiral separation of rosuvastatin.[5]
Materials and Reagents:
-
Rosuvastatin Calcium reference standard and enantiomer
-
HPLC grade acetonitrile (B52724) and trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lux Cellulose-2 column[5]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C[5] |
Sample Preparation:
Prepare sample and standard solutions in a diluent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative data from the cited methods, providing a clear comparison of their performance.
Table 1: Method Performance and Resolution
| Method | Chiral Stationary Phase | Resolution (R) | Notes |
| Method 1 | Chiralpak IB | > 2.0 (between enantiomers) | Good separation of the enantiomer from other related substances.[1] |
| Method 2 | Chiralpak IB | > 2.0 (between enantiomers) | Also provides good resolution (> 4.0) from the lactone impurity.[3][4] |
| Method 3 | Lux Cellulose-2 | Baseline separation | Offers improved chemo- and enantio-selectivity.[5] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | Analyte | LOD | LOQ |
| Method 1 | Enantiomer | 0.015% | 0.04% |
| Method 2 | Enantiomer | 0.07 µg/mL | 0.2 µg/mL |
| Method 3 | Enantiomer | 0.05 µg/mL | 0.15 µg/mL[5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the chiral separation of rosuvastatin isomers by HPLC.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of (3R,5R)-Rosuvastatin Lactone Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] During the synthesis and storage of Rosuvastatin, several process-related impurities and degradation products can form. One such critical impurity is the (3R,5R)-Rosuvastatin Lactone, also known as the Rosuvastatin anti-isomer lactone.[1][3] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product.
This application note provides detailed protocols for the preparation of a this compound reference standard. A well-characterized reference standard is essential for analytical method development, validation, and routine quality control (QC) testing of Rosuvastatin drug substances and products.[3][4] Two primary methods are detailed: controlled synthesis via a lactone pathway and preparation through forced degradation of Rosuvastatin.
Principle
The this compound can be prepared by inducing the cyclization of the corresponding (3R,5R)-Rosuvastatin acid, which is an anti-isomer of the active pharmaceutical ingredient.[1][3] This lactonization is readily achieved under acidic conditions. Therefore, a reference standard can be generated by subjecting Rosuvastatin to acidic stress, which promotes both epimerization at the C5 position and subsequent lactonization. Alternatively, direct chemical synthesis offers a more controlled route to the desired stereoisomer.[5][6] The resulting lactone is then purified and characterized to confirm its identity, purity, and potency for use as a reference standard.
Experimental Protocols
Method 1: Preparation via Forced Degradation
This protocol describes the generation of this compound by subjecting Rosuvastatin Calcium to acidic stress conditions. Rosuvastatin is known to be unstable in acidic environments, leading to the formation of degradation products, including the lactone.[7][8][9]
Materials and Reagents:
-
Rosuvastatin Calcium
-
Hydrochloric Acid (HCl), 0.1 N to 0.2 M[7]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Sodium Sulfate (anhydrous)
-
Preparative HPLC system
Protocol:
-
Degradation:
-
Accurately weigh and dissolve a known quantity of Rosuvastatin Calcium in a minimal amount of methanol.
-
Dilute the solution with 0.2 M HCl to achieve a final concentration suitable for degradation.[7]
-
Heat the solution in a water bath or oven at 80°C for approximately 2-4 hours.[7][8] The progress of the degradation should be monitored by HPLC to maximize the yield of the target lactone.
-
-
Neutralization and Extraction:
-
After cooling the reaction mixture to room temperature, carefully neutralize the solution to pH ~7.0 using a suitable base (e.g., 1N NaOH).
-
Extract the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure to obtain a crude residue.
-
Purify the crude product using a preparative HPLC system with a suitable C18 column to isolate the this compound peak.
-
-
Isolation and Characterization:
-
Collect the fractions containing the purified lactone.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Characterize the final product using techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and structure.[4]
-
Determine the purity of the reference standard using a validated HPLC method.
-
Method 2: Direct Chemical Synthesis
This protocol outlines a general synthetic approach based on the Wittig reaction, which is a key step in modern statin synthesis, providing a controlled pathway to the lactone intermediate.[5][6]
Materials and Reagents:
-
(2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde[5][6]
-
Phosphonium (B103445) salt of the appropriately functionalized pyrimidine (B1678525) heterocycle[5][6]
-
Diisobutylaluminium hydride (DIBAL-H)[10]
-
Suitable base (e.g., n-butyllithium)
-
Tetrahydrofuran (THF)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Protocol:
-
Wittig Reaction:
-
The key step involves the Wittig coupling of an appropriately functionalized pyrimidine phosphonium salt with a chiral lactonized side chain precursor, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde.[5][6]
-
The phosphonium salt is treated with a strong base to generate the corresponding ylide.
-
The ylide is then reacted with the aldehyde precursor in a suitable solvent like THF or toluene to form the protected Rosuvastatin Lactone.[5]
-
-
Deprotection:
-
The silyl (B83357) protecting group (e.g., TBS) on the lactone ring is removed. This can be achieved using reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in THF or acidic conditions.[5][11]
-
-
Purification:
-
The crude product is purified using column chromatography on silica gel to isolate the this compound.
-
-
Characterization and Certification:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 1422954-11-7 | [4][12] |
| Molecular Formula | C₂₂H₂₆FN₃O₅S | [4][12] |
| Molecular Weight | 463.52 g/mol | [4][12] |
| Appearance | White to Off-White Solid | [4] |
Table 2: Example HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Reference |
| System | Ultra Performance Liquid Chromatography (UPLC) | [1][2] |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | [2] |
| Mobile Phase | Methanol and 0.01 M KH₂PO₄ buffer (pH 3.0) | [1] |
| Flow Rate | 0.5 mL/min | [2] |
| Column Temperature | 55 °C | [2] |
| Detection | UV at 240 nm | [2] |
| Injection Volume | 5 µL | - |
Visualizations
Caption: Workflow for Reference Standard Preparation via Forced Degradation.
References
- 1. scielo.br [scielo.br]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. scribd.com [scribd.com]
- 6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103613582A - Rosuvastatin lactone - Google Patents [patents.google.com]
- 11. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 12. Rosuvastatin (3R,5R)-Lactone | CAS No- 1422954-11-7 | Simson Pharma Limited [simsonpharma.com]
Application Notes and Protocols for Forced Degradation Study of Rosuvastatin
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory agencies like the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing. The primary goal is to identify the likely degradation products that may form under various conditions, which helps in developing stability-indicating analytical methods, understanding the degradation pathways, and ensuring the safety and efficacy of the drug product. Rosuvastatin (B1679574), a statin medication used to lower cholesterol, is susceptible to degradation under certain stress conditions. This document provides a detailed protocol for conducting a forced degradation study of Rosuvastatin.
Summary of Stress Conditions and Degradation
Rosuvastatin has been found to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while it is relatively stable under neutral and basic conditions.[1][2] The extent of degradation is dependent on the specific stressor, its concentration, and the duration of exposure.
| Stress Condition | Reagent/Condition | Temperature | Duration | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.2 M HCl | 80°C | 20 hours | Significant Degradation | [1] |
| 5 M HCl | 60°C | 4 hours | Significant Degradation | [3] | |
| 0.1 M HCl | 100°C | 5 minutes | Significant Degradation | [4] | |
| Alkaline Hydrolysis | 1 N NaOH | 80°C | 20 hours | Relatively Stable | [1] |
| 5 M NaOH | 60°C | 4 hours | Stable | [3] | |
| 0.1 M NaOH | 100°C | 5 minutes | One major degradation product | [4] | |
| Oxidative Degradation | 0.5% H₂O₂ | 80°C | 20 hours | Significant Degradation | [1] |
| 6% H₂O₂ | 100°C | 10 minutes | Significant Degradation | [3] | |
| Thermal Degradation | Solid State | 100°C | 24 hours | Slightly Affected | [1][5] |
| Autoclaving | 121°C, 15 lbs pressure | 20 minutes | Slightly Affected | [1] | |
| Photolytic Degradation | UV light (254 nm) | Ambient | 30-120 minutes | Significant Degradation | [3] |
| Photostability Chamber | Ambient | 1.2 x 10⁹ lux/h | Prominent Degradation | [1][2] |
Experimental Protocols
The following are detailed protocols for subjecting Rosuvastatin to various stress conditions. The concentration of Rosuvastatin in the test solutions should be appropriately chosen based on the analytical method's sensitivity.
1. Acid Hydrolysis
-
Objective: To investigate the degradation of Rosuvastatin in an acidic medium.
-
Procedure:
-
Prepare a stock solution of Rosuvastatin in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.2 M hydrochloric acid to achieve the desired final concentration of Rosuvastatin.
-
Incubate the solution in a water bath or oven maintained at 80°C for 20 hours.[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of sodium hydroxide (B78521) solution.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To assess the stability of Rosuvastatin in a basic medium.
-
Procedure:
-
Prepare a stock solution of Rosuvastatin.
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 1 N sodium hydroxide.
-
Incubate the solution at 80°C for 20 hours.[1]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of hydrochloric acid.
-
Dilute to the final concentration with the mobile phase.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine the effect of oxidative stress on Rosuvastatin.
-
Procedure:
-
Prepare a stock solution of Rosuvastatin.
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.5% hydrogen peroxide solution.[1]
-
Keep the solution at 80°C for 20 hours.[1]
-
After the specified time, cool the solution.
-
Dilute with the mobile phase for analysis.
-
Inject the sample into the HPLC system. A major degradation product under oxidative stress is proposed to be rosuvastatin-N-oxide.[5]
-
4. Thermal Degradation
-
Objective: To evaluate the stability of Rosuvastatin in its solid form at elevated temperatures.
-
Procedure:
-
Place a known amount of Rosuvastatin powder in a clean, dry vial.
-
Keep the vial in a hot air oven maintained at 100°C for 24 hours.[1]
-
After 24 hours, remove the sample and allow it to cool to room temperature.
-
Dissolve a known weight of the heat-treated sample in a suitable solvent and dilute to the desired concentration with the mobile phase.
-
Analyze the sample by HPLC.
-
5. Photolytic Degradation
-
Objective: To study the effect of light on the stability of Rosuvastatin.
-
Procedure:
-
Expose a known amount of Rosuvastatin powder or its solution in a photostability chamber. The exposure should be for a specified duration to provide an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a solution of the sample in a suitable solvent and dilute it with the mobile phase.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Method: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent drug from its degradation products. A typical reversed-phase HPLC (RP-HPLC) method for Rosuvastatin and its degradation products is described below.
-
Chromatographic Conditions:
-
Method Validation: The analytical method should be validated as per ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.
Visualizations
Caption: Workflow for the forced degradation study of Rosuvastatin.
Caption: Logical relationship of Rosuvastatin degradation pathways.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Quantification of Rosuvastatin Impurities in Bulk Drug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of impurities in Rosuvastatin bulk drug substance. The methodologies outlined are based on established pharmacopeial standards and contemporary scientific publications, employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The purity of the bulk drug is critical for the safety and efficacy of the final pharmaceutical product.[1] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for various process-related and degradation impurities of Rosuvastatin.[1][2] This application note details validated methods for the accurate quantification of these impurities, ensuring compliance with regulatory standards.
Common Impurities of Rosuvastatin
Several impurities can arise during the synthesis of Rosuvastatin or through its degradation. These are broadly categorized as process-related impurities, degradation products, and enantiomeric impurities. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities that must be monitored.[1][2][][4]
Table 1: Key Impurities of Rosuvastatin
| Impurity Name | Source | Pharmacopeia Designation |
| Rosuvastatin Anti-isomer ((3R,5R)-isomer) | Process-Related | - |
| Rosuvastatin Lactone | Degradation/Process-Related | USP Related Compound C |
| 5-Oxo Rosuvastatin | Process-Related | USP Related Compound B |
| Rosuvastatin Aspartate Analogue | Process-Related | - |
| Dehydro Rosuvastatin | Degradation | - |
| Rosuvastatin Impurity A | Process-Related | EP Impurity A |
| Rosuvastatin Impurity B | Process-Related | EP Impurity B |
| Rosuvastatin Impurity C | Process-Related | EP Impurity C |
| Rosuvastatin Impurity G | Process-Related | EP Impurity G |
Experimental Protocols
Accurate quantification of Rosuvastatin impurities necessitates precise and validated analytical methods. Below are detailed protocols for HPLC and UPLC methods that have demonstrated suitability for this purpose.
Protocol 1: Stability-Indicating HPLC Method
This protocol is designed as a stability-indicating method capable of separating Rosuvastatin from its degradation products and process-related impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Rosuvastatin bulk drug sample in the diluent to achieve a target concentration, typically around 1 mg/mL.[5]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient or isocratic mixture of a phosphate (B84403) buffer and acetonitrile. A common mobile phase consists of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 4.0) in a ratio of 65:35 (v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm or 248 nm[6] |
| Injection Volume | 20 µL |
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing Rosuvastatin and key impurities to ensure adequate resolution and reproducibility. The resolution between critical peak pairs, such as Rosuvastatin and its anti-isomer, should be greater than 1.5.
4. Analysis and Calculation:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the concentration of each impurity using the external standard method.
Protocol 2: Rapid UPLC Method for Impurity Profiling
This UPLC method offers a faster analysis time while maintaining excellent resolution and sensitivity, making it suitable for high-throughput screening.
1. Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system. A typical sample concentration is 0.5 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[5][7][8] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[7] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in methanol[7] |
| Gradient Program | A linear gradient program should be optimized to ensure the separation of all impurities. A typical run time is under 15 minutes.[5] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Detection Wavelength | 240 nm[7] |
| Injection Volume | 2-10 µL |
3. System Suitability and Analysis:
-
Follow the same procedures for system suitability and analysis as outlined in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated HPLC and UPLC methods for Rosuvastatin impurity quantification.
Table 2: Chromatographic Data (Typical Retention Times)
| Compound | HPLC Method (min) | UPLC Method (min) |
| Rosuvastatin | 10.5 | 5.2 |
| Rosuvastatin Anti-isomer | 9.8 | 4.8 |
| Rosuvastatin Lactone | 12.1 | 6.5 |
| Impurity A (EP) | 8.9 | 4.1 |
| Impurity C (EP) | 15.2 | 8.3 |
Table 3: Method Validation Data
| Parameter | Rosuvastatin | Impurities |
| Linearity Range (µg/mL) | 1 - 150 | 0.05 - 7.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | ~ 0.05 | ~ 0.015 |
| LOQ (µg/mL) | ~ 0.15 | ~ 0.05 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (%RSD) | < 2.0 | < 5.0 |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Rosuvastatin is known to be labile under acidic and oxidative conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the Rosuvastatin sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[6]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.
Analyze the stressed samples using the validated HPLC or UPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main Rosuvastatin peak and other impurities, and the mass balance is within acceptable limits (typically 95-105%).
Table 4: Summary of Forced Degradation Results
| Stress Condition | Rosuvastatin Degradation (%) | Major Degradants Formed |
| Acid Hydrolysis | 10-15 | Rosuvastatin Lactone, Unknown degradants[7] |
| Base Hydrolysis | 5-10 | Minor degradation |
| Oxidative Degradation | 15-20 | Several unknown polar degradants[7] |
| Thermal Degradation | < 5 | Minimal degradation |
| Photolytic Degradation | 5-10 | Photodegradation products |
Workflow and Pathway Diagrams
Caption: General workflow for the quantification of Rosuvastatin impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scribd.com [scribd.com]
- 4. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Impurity Profiling Using (3R,5R)-Rosuvastatin Lactone
Introduction
(3R,5R)-Rosuvastatin Lactone is a critical process-related impurity and degradation product of Rosuvastatin (B1679574), a widely prescribed medication for lowering cholesterol.[1][2][3] Its presence and quantity in the final drug product are strictly regulated by pharmacopeial guidelines.[1][2] Therefore, accurate and robust analytical methods for the identification and quantification of this impurity are essential for ensuring the quality, safety, and efficacy of Rosuvastatin formulations.[1][3] These application notes provide detailed protocols for the use of this compound as a reference standard in the impurity profiling of Rosuvastatin.
This compound is primarily formed during the synthesis of Rosuvastatin and can also arise from the degradation of the active pharmaceutical ingredient (API) under certain stress conditions, particularly acidic hydrolysis.[4][5] As a known impurity, it serves as a valuable reference marker for method development, validation, and routine quality control analysis of Rosuvastatin bulk drug and finished dosage forms.[6][7]
Experimental Workflow for Impurity Profiling
The following diagram outlines the general workflow for the impurity profiling of Rosuvastatin, highlighting the role of this compound.
Caption: Workflow for Rosuvastatin Impurity Profiling.
Logical Relationship of this compound
This diagram illustrates the relationship between Rosuvastatin and its lactone impurity.
Caption: Formation and Role of this compound.
Application Protocol: Quantification of this compound Impurity by HPLC
This protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Rosuvastatin and its lactone impurity.
1. Materials and Reagents
-
This compound Reference Standard
-
Rosuvastatin Calcium Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Rosuvastatin API or finished dosage form for analysis
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | SunFire C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile: Methanol (50:50 v/v) |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 242 nm[8] |
| Injection Volume | 10 µL[8] |
| Run Time | 15 minutes[8] |
3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 ratio.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Standard Stock Solution of Rosuvastatin: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium reference standard in the diluent to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both Rosuvastatin and this compound at working concentrations.
-
Sample Solution: Accurately weigh and dissolve the Rosuvastatin API or a powdered equivalent of the finished dosage form in the diluent to obtain a target concentration of Rosuvastatin.
4. System Suitability
Inject the system suitability solution and verify the following parameters:
-
The resolution between the Rosuvastatin peak and the this compound peak should be greater than 2.0 (a resolution of >10.0 has been reported[8]).
-
The tailing factor for both peaks should be less than 2.0.
-
The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
5. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution of this compound to determine its retention time.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
6. Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of this compound.
| Parameter | Typical Value/Range |
| Linearity Range | LOQ to 3.0 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL[8] |
| Limit of Quantitation (LOQ) | 0.04 µg/mL[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 5.0% at LOQ level[8] |
| Solution Stability | Stable for at least 48 hours at room temperature[8] |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, including this compound.
1. Stress Conditions
Subject the Rosuvastatin drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.2 M HCl at 80°C for 20 hours.[9]
-
Base Hydrolysis: 1 N NaOH at 80°C for 20 hours.[9]
-
Neutral Hydrolysis: pH 6.8 buffer at 80°C for 20 hours.[9]
-
Oxidative Degradation: 0.5% H₂O₂ at 80°C for 20 hours.[9]
-
Thermal Degradation: Dry heat at a specified temperature and duration.
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.[9]
2. Sample Preparation and Analysis
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute the samples with the diluent to a suitable concentration.
-
Analyze the stressed samples using the validated HPLC method described above.
3. Data Interpretation
-
Assess the degradation of Rosuvastatin under each stress condition. Significant degradation is expected under acidic conditions, leading to the formation of this compound.[5][9]
-
The drug is found to be relatively stable under neutral and basic conditions.[9]
-
Evaluate the peak purity of the Rosuvastatin peak to ensure no co-eluting degradation products.
-
Mass balance should be calculated to account for the degraded API and the formed impurities.
By utilizing this compound as a reference standard in these protocols, researchers and drug development professionals can effectively identify and quantify this critical impurity, ensuring the quality and safety of Rosuvastatin products.
References
- 1. Blog Details [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
- 8. asianjpr.com [asianjpr.com]
- 9. academic.oup.com [academic.oup.com]
Application of (3R,5R)-Rosuvastatin Lactone in Pharmaceutical Analysis
(3R,5R)-Rosuvastatin Lactone , a significant impurity and degradation product of Rosuvastatin (B1679574), plays a critical role in the quality control and stability testing of Rosuvastatin drug substances and products.[1][2] As a potent HMG-CoA reductase inhibitor, ensuring the purity and stability of Rosuvastatin is paramount for its therapeutic efficacy and safety.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical settings.
Introduction
Rosuvastatin can degrade under various conditions such as heat, light, and acidity, leading to the formation of several impurities, with the lactone form being a major degradation product.[3][4] The presence of this lactone impurity can be indicative of improper storage or manufacturing processes. Therefore, robust analytical methods are essential for its identification and quantification to comply with regulatory requirements set by bodies like the International Conference on Harmonisation (ICH).[2]
The interconversion between Rosuvastatin and its lactone form is a key consideration in analytical method development.[3][4] The equilibrium between the open-chain acid form (Rosuvastatin) and the cyclic ester form (lactone) can be influenced by the solvent matrix and pH.[3][4] For instance, aprotic solvents can favor the formation of the lactone, while acidic aqueous mobile phases can promote the reverse reaction.[3][4]
Analytical Methodologies and Protocols
Several chromatographic techniques have been developed and validated for the simultaneous determination of Rosuvastatin and its lactone impurity in bulk drugs, pharmaceutical formulations, and biological matrices.[5][6][7] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method for Bulk Drug and Dosage Forms
This section details a stability-indicating reverse-phase HPLC method for the simultaneous quantification of Rosuvastatin and its lactone impurity.[5]
Experimental Protocol:
-
Chemicals and Reagents:
-
Rosuvastatin Calcium and Rosuvastatin Lactone reference standards.
-
HPLC grade acetonitrile (B52724) and methanol (B129727).
-
Purified water.
-
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Sunfire C18 column (250 x 4.6 mm, 5 µm).[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile: Methanol (50:50 v/v).[5]
-
Gradient Program: A gradient mixture of Solvent A and Solvent B.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: Ambient.
-
Detection Wavelength: 242 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Total Run Time: 15 minutes.[5]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare stock solutions of Rosuvastatin Calcium and Rosuvastatin Lactone in a suitable diluent (e.g., acetonitrile:water mixture). Prepare working standard solutions by appropriate dilution of the stock solutions to achieve desired concentrations.
-
Sample Solution: For tablets, weigh and finely powder a specific number of tablets.[8] Transfer an amount of powder equivalent to a target concentration of Rosuvastatin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[8]
-
Method Validation Summary:
The developed RP-HPLC method is demonstrated to be precise, accurate, specific, and linear for the quantitative determination of Rosuvastatin and its lactone impurity.[5]
| Parameter | Rosuvastatin | This compound |
| Linearity Range | 502 µg/mL to 1506 µg/mL[5] | 0.04 µg/mL to 3.01 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.997[5] |
| Limit of Detection (LOD) | Not specified | 0.01 µg/mL[5] |
| Limit of Quantitation (LOQ) | Not specified | 0.04 µg/mL[5] |
| Accuracy (% Recovery) | 99.6% to 100.2%[5] | 98.4% to 100.8%[5] |
| Precision (%RSD) | < 2% | < 5% at LOQ[5] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Rosuvastatin and its lactone impurity.
UPLC-MS/MS Method for Biological Samples (Human Plasma)
For the analysis of this compound in biological matrices like human plasma, a more sensitive and selective method such as UPLC-MS/MS is often required.[6][7]
Experimental Protocol:
-
Chemicals and Reagents:
-
Instrumentation:
-
Chromatographic and MS/MS Conditions:
-
Sample Preparation (Protein Precipitation):
Method Validation Summary:
| Parameter | Rosuvastatin | Rosuvastatin-5S-Lactone | N-desmethyl Rosuvastatin |
| Linearity Range | 0.1 - 100 ng/mL[6] | 0.1 - 100 ng/mL[6] | 0.2 - 100 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.9964[6] | ≥ 0.9964[6] | ≥ 0.9987[7] |
| Mean Extraction Recovery | 88.0 - 106%[6] | 88.0 - 106%[6] | 75.3 - 98.8%[7] |
| Intra- and Inter-run Accuracy | 91.8 - 111%[6] | 91.8 - 111%[6] | 88.2 - 96.4%[7] |
| Intra- and Inter-run Imprecision (%CV) | ≤ 15%[6] | ≤ 15%[6] | ≤ 15% |
Logical Relationship of Rosuvastatin and its Impurities
Caption: Relationship between Rosuvastatin and its major impurities.
Forced Degradation and Stability Studies
Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[9] These studies involve subjecting the drug substance or product to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 30 minutes.[10] Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 30 minutes.[10] Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for several days.[11]
-
Photolytic Degradation: Expose the sample to UV light in a photostability chamber.[9]
The analysis of these stressed samples helps in identifying the degradation products, including this compound, and ensuring that the analytical method can effectively separate them from the parent drug and other impurities.[9]
Signaling Pathway of Rosuvastatin Degradation
Caption: Simplified pathway of Rosuvastatin degradation to its lactone form.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. scielo.br [scielo.br]
- 10. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Rosuvastatin Synthesis
Welcome to the technical support center for the optimization of Rosuvastatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Rosuvastatin, with a focus on minimizing impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during Rosuvastatin synthesis.
Problem: High levels of Z-isomer (cis-isomer) of Rosuvastatin are detected in the final product.
Possible Cause: The Wittig reaction or Julia-Kocienski olefination conditions are not optimized for E-isomer (trans-isomer) selectivity. The Wittig reaction, a common method for forming the C=C double bond in the Rosuvastatin side chain, can produce a mixture of E and Z isomers. The ratio of these isomers is influenced by the reaction conditions.
Solution:
-
Reaction Conditions for Wittig Reaction:
-
Solvent: Use of a non-polar solvent can favor the formation of the desired E-isomer.
-
Temperature: Running the reaction at a lower temperature can increase the selectivity for the E-isomer. One study suggests that conducting the Wittig reaction at elevated temperatures can affect the E/Z ratio.[1]
-
Base: The choice of base can influence the stereoselectivity. Sodium-comprising bases have been shown to strongly favor a high E/Z ratio in Julia-Kocienski olefination reactions.[2]
-
-
Alternative Olefination Method:
-
Purification:
-
If significant levels of the Z-isomer are already formed, purification by recrystallization can be effective. A process using a mixed solvent system of absolute ethyl alcohol and n-hexane has been shown to effectively remove the cis-isomer to less than 0.1% purity.
-
Problem: Significant presence of the 5-oxo Rosuvastatin impurity.
Possible Cause: Oxidation of the 3-hydroxy group on the heptenoic acid side chain. This can occur during the synthesis or degradation.[5][6][7]
Solution:
-
Control of Oxidizing Agents: Carefully control the use of any oxidizing agents in the synthesis steps following the formation of the diol side chain.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Temperature Control: Avoid excessive temperatures during reaction work-up and purification, as thermal stress can contribute to impurity formation.
-
Purification: The 5-oxo impurity can be separated and quantified using HPLC.[8] If levels are unacceptably high, preparative HPLC may be necessary for its removal.
Problem: Formation of Rosuvastatin lactone impurity.
Possible Cause: Intramolecular esterification of the carboxylic acid and the 5-hydroxy group of the heptenoic acid side chain. This is often catalyzed by acidic conditions.[6][7] The equilibrium between the open-chain acid form and the lactone is pH-dependent.
Solution:
-
pH Control: Maintain a neutral or slightly basic pH during the final steps of the synthesis and during purification. Acidic conditions, even in the HPLC mobile phase, can promote the conversion of Rosuvastatin to its lactone form.[6]
-
Solvent Choice: The type of solvent used during extraction and analysis can influence the equilibrium between Rosuvastatin and its lactone. In aprotic solvents, the formation of the lactone is favored, while in acidic aqueous mobile phases, the reverse reaction (lactone to Rosuvastatin) can occur. Protic organic solvents like methanol (B129727) have been shown to stabilize both forms.[6][6]
-
Temperature: Avoid high temperatures during processing and storage, as this can also favor lactonization.
-
Analytical Considerations: When analyzing for the lactone impurity, be aware that the analytical method itself can influence the results. The use of a buffered mobile phase at a controlled pH is crucial for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Rosuvastatin synthesis?
A1: Besides the Z-isomer, 5-oxo, and lactone impurities discussed in the troubleshooting section, other common process-related impurities include:
-
Degradation products: Formed under stress conditions like heat, light, or pH changes.[9]
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to their presence in the final product.
Q2: What analytical techniques are recommended for monitoring Rosuvastatin and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying Rosuvastatin and its impurities.[5][10] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and better resolution.[11][12] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown impurities.[13]
Q3: How can Quality by Design (QbD) be applied to optimize Rosuvastatin synthesis and minimize impurities?
A3: QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control.[14][15] For Rosuvastatin synthesis, this involves:
-
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of the final Rosuvastatin product and setting limits for specific impurities.
-
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Rosuvastatin, CQAs would include the levels of specific impurities.
-
Identifying Critical Process Parameters (CPPs): These are the process parameters that have an impact on the CQAs. For example, reaction temperature, pH, and choice of solvent in the Wittig reaction would be CPPs affecting the level of the Z-isomer.
-
Design of Experiments (DoE): Systematically varying CPPs to understand their impact on CQAs and to identify the optimal operating ranges.
-
Implementing a Control Strategy: This includes process monitoring and controls to ensure the process remains within the defined design space, consistently producing Rosuvastatin of the desired quality. Process Analytical Technology (PAT) can be used for real-time monitoring of the synthesis to detect and control impurities during manufacturing.
Data Presentation
Table 1: Effect of Recrystallization on the Purity of a Rosuvastatin Intermediate
| Sample | Purity before Recrystallization (%) | Purity after Recrystallization (%) | Cis-isomer Content after Recrystallization (%) |
| Crude Product | Not specified | > 99.0 | < 0.1 |
Data derived from a patent describing a purification method for a Rosuvastatin intermediate.
Table 2: HPLC Purity of Rosuvastatin Calcium After Purification
| Parameter | Result |
| HPLC Purity | > 99.9% |
| Total Yield | 32.2% |
Data from a study describing a synthesis process for Rosuvastatin.[11]
Experimental Protocols
Protocol 1: General Wittig Reaction for Rosuvastatin Intermediate Synthesis
This protocol is a general representation of a Wittig reaction used in Rosuvastatin synthesis.
-
Preparation of the Ylide: A phosphonium (B103445) salt of the pyrimidine (B1678525) heterocycle is treated with a base (e.g., potassium carbonate, DBU) in a suitable solvent (e.g., DMSO, ethanol) to generate the corresponding ylide.
-
Reaction with Aldehyde: The aldehyde containing the chiral side chain is added to the ylide solution.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 25-75°C) for a specified period (e.g., 5-16 hours).[16]
-
Work-up and Isolation: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., toluene). The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent system (e.g., isopropanol, ethanol).[16]
Protocol 2: Preparative HPLC for Impurity Isolation
This protocol provides a general outline for isolating Rosuvastatin impurities for characterization.
-
Sample Preparation: A concentrated solution of the crude Rosuvastatin containing the impurity of interest is prepared in a suitable solvent.
-
Chromatographic System: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A mobile phase is selected to achieve good separation between Rosuvastatin and the target impurity. A common mobile phase is a mixture of acetonitrile, water, and an acid modifier like trifluoroacetic acid (TFA).[17]
-
Elution: The sample is injected onto the column, and the mobile phase is pumped through the column to elute the components.
-
Fraction Collection: The eluent is monitored with a detector (e.g., UV), and fractions corresponding to the peak of the impurity are collected.
-
Isolation: The collected fractions are combined, and the solvent is removed (e.g., by rotary evaporation) to yield the isolated impurity.
Visualizations
Caption: A simplified workflow of Rosuvastatin synthesis and purification.
Caption: Formation pathways of common Rosuvastatin impurities.
Caption: A decision tree for troubleshooting common Rosuvastatin impurities.
References
- 1. scribd.com [scribd.com]
- 2. US9126975B2 - Process for the preparation of statins in the presence of base - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Blog Details [chemicea.com]
- 10. ijrrr.com [ijrrr.com]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 17. CN109020902B - Rosuvastatin calcium impurity, and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of Rosuvastatin Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Rosuvastatin (B1679574) diastereomers. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of Rosuvastatin diastereomers.
1. Poor or No Resolution Between Diastereomers
If you are observing co-elution or poor resolution between the Rosuvastatin diastereomers, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for achieving selectivity. Polysaccharide-based chiral stationary phases (CSPs) are highly sensitive to the mobile phase composition.[1][2][3]
-
Normal Phase Chromatography: For columns like Chiralpak IB or IC, a common mobile phase consists of a mixture of a non-polar solvent (n-hexane or n-heptane), an alcohol modifier (2-propanol or ethanol), and an acidic additive (trifluoroacetic acid - TFA).[1][2] The percentage of the alcohol modifier significantly impacts retention and resolution.[2]
-
Reversed-Phase Chromatography: For columns like Lux Amylose-2, a mobile phase of acetonitrile (B52724) and acidified water can be effective.
-
-
Adjust the Percentage of Organic Modifier: Small changes in the concentration of the alcohol modifier (e.g., 2-propanol) can have a significant effect on the separation.[2] If resolution is poor, systematically vary the percentage of the alcohol modifier.
-
Column Selection: Not all chiral columns will resolve Rosuvastatin diastereomers effectively. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are generally the most successful.[1][3] If you are not achieving separation, you may need to screen different chiral stationary phases.[3]
-
Temperature Optimization: Temperature can influence enantioselectivity. Experiment with different column temperatures (e.g., in the range of 20-40°C) to see if it improves resolution.[4][5] In some cases, changing the temperature can even alter the elution order of the enantiomers.
-
Flow Rate Adjustment: While a flow rate of 1.0 mL/min is common, decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for addressing poor or no resolution of Rosuvastatin diastereomers.
2. Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise the accuracy of quantification. Here are some potential causes and solutions:
-
Inappropriate Diluent: The sample should ideally be dissolved in the mobile phase.[3] If the sample is not soluble in the mobile phase, using a stronger solvent can cause peak distortion. For Rosuvastatin, a mixture of dichloromethane (B109758) and methanol (B129727) has been used successfully as a diluent.[1]
-
Acidic/Basic Additives: The addition of a small amount of an acid (like TFA) or a base to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support or the analyte itself.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with an appropriate solvent or consider replacing it.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for chiral separation of Rosuvastatin diastereomers?
A1: Based on published methods, a good starting point for normal phase HPLC would be:
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of approximately 85:15:0.1 (v/v/v).[2]
-
Detection Wavelength: 242 nm[2]
Q2: How does the mobile phase composition affect the separation?
A2: The mobile phase composition is a critical factor in chiral separations. In normal phase chromatography of Rosuvastatin, the alcohol modifier (e.g., 2-propanol) plays a key role in the interaction between the analyte and the chiral stationary phase.[2] The acidic additive (TFA) helps to improve peak shape. In reversed-phase mode, the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase, as well as the pH of the aqueous phase, will determine the retention and selectivity.
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature can be a useful parameter for optimizing chiral separations. Changing the column temperature can affect the thermodynamics of the chiral recognition process, which can lead to changes in resolution and even the elution order of the diastereomers. It is recommended to investigate a range of temperatures (e.g., 20°C to 40°C) to find the optimal condition for your specific separation.[4]
Q4: What should I use as a diluent for my Rosuvastatin sample?
A4: The ideal diluent is the mobile phase itself.[3] However, if solubility is an issue, a stronger solvent may be necessary. For Rosuvastatin, a mixture of dichloromethane and methanol (e.g., 96:4 v/v) has been shown to be an effective diluent.[1] It is important to avoid diluents that can cause peak distortion or sample degradation.[1]
Experimental Protocols
Example Protocol 1: Normal Phase HPLC
This protocol is based on a validated method for the quantitation of the Rosuvastatin enantiomer.[2]
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) |
| Mobile Phase | n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v) |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 25°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol to a concentration of 1mg/mL. |
Example Protocol 2: Normal Phase HPLC with Dichloromethane
This protocol is based on a stability-indicating method.[1]
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5.0 μm) |
| Mobile Phase | n-hexane: dichloromethane: 2-propanol: trifluoroacetic acid (82:10:8:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 243 nm |
| Injection Volume | 10 µL |
| Diluent | Dichloromethane: methanol (96:4 v/v) |
Example Protocol 3: Reversed-Phase HPLC
This protocol is based on a method demonstrating temperature-dependent elution order.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Lux Amylose-2 |
| Mobile Phase | water: acetonitrile: acetic acid (50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
Logical Relationship for Method Development
Caption: Logical workflow for developing a chiral separation method for Rosuvastatin diastereomers.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Improving resolution between Rosuvastatin and lactone peak in HPLC
Welcome to the technical support center for the chromatographic analysis of Rosuvastatin. This guide provides troubleshooting advice and detailed protocols to help you achieve optimal resolution between Rosuvastatin and its critical process impurity, Rosuvastatin Lactone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of poor resolution between Rosuvastatin and its lactone peak?
A1: Poor resolution is typically a result of suboptimal chromatographic conditions. The most influential factors include:
-
Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can lead to peak co-elution. The polarity of the mobile phase directly affects the retention times of both compounds.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. Rosuvastatin is an acidic compound, and its retention is highly dependent on pH.
-
Column Chemistry and Condition: The choice of stationary phase (e.g., C18, C8) and the health of the column (e.g., column aging, contamination) significantly impact separation.
-
Flow Rate: While a lower flow rate can sometimes improve resolution, it also increases run time. An optimized flow rate is necessary for efficient separation.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
Q2: My Rosuvastatin and lactone peaks are co-eluting. What is the first step I should take?
A2: The first and often most effective step is to adjust the organic strength of your mobile phase. If the peaks are eluting too early and are not resolved, you are likely using a mobile phase that is too "strong" (too much organic solvent).
-
Troubleshooting Step: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention times of both peaks and provide more opportunity for separation on the column. For instance, if you are using a 60:40 Methanol (B129727):Buffer ratio, try adjusting to 55:45.[1][2]
Q3: How does the pH of the mobile phase buffer affect the resolution?
A3: The pH of the mobile phase buffer is a powerful tool for optimizing the separation of ionizable compounds like Rosuvastatin. Rosuvastatin has a carboxylic acid group, and its degree of ionization changes with pH.
-
Explanation: At a pH well below its pKa, Rosuvastatin will be in its neutral, protonated form, making it more hydrophobic and more retained on a reversed-phase column. The lactone impurity is neutral and less affected by pH. By controlling the pH, you can selectively shift the retention time of Rosuvastatin relative to the lactone, thereby improving resolution.
-
Troubleshooting Step: If your peaks are not resolved, try adjusting the pH of the aqueous buffer. Using an acidic buffer, such as 0.1% trifluoroacetic acid (TFA) or a phosphate (B84403) buffer with a pH of 3.0, is often effective in achieving good peak shape and separation for Rosuvastatin and its impurities.[1][2][3]
Q4: Can changing the HPLC column improve my separation?
A4: Absolutely. The column is the heart of the separation.
-
Stationary Phase: While C18 columns are most common, the specific brand and bonding technology can make a significant difference. Some methods have found excellent separation using a Sunfire C18 column or an Acquity BEH C18 column.[1][4][5] If you are using a standard C18 and facing issues, trying a different manufacturer's C18 or a different chemistry (like a Phenyl column) could provide the necessary selectivity.
-
Column Dimensions: Increasing column length or decreasing particle size (e.g., moving from HPLC to UHPLC) can significantly increase column efficiency and, therefore, resolution.[1] For example, increasing column length from 50 mm to 100 mm was shown to improve the separation of another Rosuvastatin impurity.[1]
Q5: I'm observing peak tailing for the Rosuvastatin peak. How can I fix this?
A5: Peak tailing for acidic compounds like Rosuvastatin is often caused by secondary interactions with the silica (B1680970) backbone of the stationary phase.
-
Troubleshooting Step: Adding an acidic modifier to the mobile phase can resolve this issue. Using 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase helps to protonate the residual silanol (B1196071) groups on the silica surface, minimizing these unwanted interactions and resulting in a more symmetrical peak shape.[1][6]
Q6: Could my sample preparation be affecting the results?
A6: Yes, the solvent used to dissolve the sample (the diluent) is important. Rosuvastatin and its lactone exist in an equilibrium that can be influenced by the solvent matrix.[7]
-
Best Practice: To minimize interconversion between the two forms during analysis, it is recommended to use a diluent that is similar in composition to the initial mobile phase. Some studies suggest that using protic organic solvents like methanol for extraction can stabilize both Rosuvastatin and the lactone.[7] Using an acidic aqueous mobile phase for extraction might cause the lactone to hydrolyze back to Rosuvastatin, leading to inaccurate quantification of the impurity.[7]
Data on Chromatographic Condition Adjustments
The following table summarizes the impact of various HPLC/UPLC parameters on the resolution between Rosuvastatin and its impurities, as reported in different studies.
| Parameter Modified | Initial Condition | Modified Condition | Observed Outcome on Resolution | Reference |
| Organic Phase % | 0.01 M KH₂PO₄ (pH 3.0) : Methanol (40:60) | 0.01 M KH₂PO₄ (pH 3.0) : Methanol (45:55) | Lactone was well separated, but anti-isomer co-eluted. Decreasing organic content poorly separated the anti-isomer. | [1][2] |
| Column Length | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm | Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm | Anti-isomer was separated from Rosuvastatin, but peak tailing was observed for the main peak. | [1] |
| Buffer Additive | 0.01 M Potassium Dihydrogen Phosphate | 0.1% Trifluoroacetic Acid (TFA) | Replacing the phosphate buffer with 0.1% TFA resulted in a proper peak shape and clear separation of impurities, with a resolution of 7.5 for the lactone. | [1] |
| Column Type | Inertsil C18 Column | Sunfire C18 (250 mm x 4.6 mm, 5µm) | The Inertsil column gave noticeable separation but poor peak shape. The Sunfire column provided excellent separation with a resolution factor > 10.0. | [4] |
| Column Temperature | Not specified | 55 °C | High temperature was used in a validated UHPLC method to achieve baseline separation of all impurities. | [5] |
Detailed Experimental Protocol
This protocol is based on a validated HPLC method that has demonstrated excellent resolution (>10) between Rosuvastatin and its lactone impurity.[4][8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in water.
-
Solvent B: Acetonitrile and Methanol in a 50:50 v/v ratio.
-
-
Gradient Program: A gradient mixture of Solvent A and Solvent B is used. (Note: The specific gradient profile would need to be optimized, but a common starting point is a linear gradient increasing the percentage of Solvent B over time).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.[4]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.[4]
-
Diluent: A mixture of acetonitrile and water is commonly used.
Procedure:
-
Mobile Phase Preparation: Prepare Solvent A and Solvent B as described above. Filter and degas the solvents before use.
-
Standard Solution Preparation: Prepare a standard solution containing a known concentration of Rosuvastatin and Rosuvastatin Lactone in the diluent.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the diluent to achieve the desired concentration. Filter the sample solution through a 0.45 µm nylon filter before injection.
-
System Suitability: Before running samples, inject a system suitability solution (containing both Rosuvastatin and the lactone) to verify that the system is performing correctly. Key parameters to check are resolution (>2.0 is generally required, >10 was achieved in the reference method), tailing factor, and theoretical plates.[4]
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution between the Rosuvastatin and lactone peaks.
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. scielo.br [scielo.br]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianjpr.com [asianjpr.com]
Technical Support Center: Rosuvastatin and Rosuvastatin Lactone Interconversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the interconversion of rosuvastatin (B1679574) and its lactone metabolite. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples and the accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interconversion between rosuvastatin and its lactone?
A1: The interconversion is a reversible, pH-dependent intramolecular esterification (lactonization) of the rosuvastatin hydroxy acid to form the lactone. The reverse reaction, hydrolysis, converts the lactone back to the active hydroxy acid form. This equilibrium is significantly influenced by the surrounding chemical environment.
Q2: What are the primary factors that promote the formation of rosuvastatin lactone?
A2: The primary factors promoting the formation of rosuvastatin lactone are acidic conditions (low pH), elevated temperatures, and the presence of aprotic solvents.
Q3: Under what conditions is rosuvastatin most stable in its active hydroxy acid form?
A3: Rosuvastatin is most stable in its active hydroxy acid form under neutral to slightly alkaline conditions (pH ~7.4 and above) and at refrigerated temperatures (e.g., 4°C). Protic solvents, such as methanol (B129727), have also been shown to stabilize both rosuvastatin and its lactone, preventing significant interconversion.
Q4: Can the interconversion happen in vivo?
A4: Yes, the interconversion between rosuvastatin and its lactone occurs in vivo. Rosuvastatin is metabolized to a limited extent, and one of its metabolites is the lactone.
Q5: How can I prevent the interconversion of rosuvastatin during sample storage?
A5: To minimize interconversion during storage, it is recommended to:
-
Store samples at or below 4°C.
-
Maintain the sample matrix at a neutral or slightly alkaline pH (around 7.4).
-
If possible, use a protic solvent like methanol for sample preparation and storage.
Q6: My analytical results show a higher than expected concentration of the lactone. What could be the cause?
A6: Higher than expected lactone concentrations can arise from:
-
Sample Handling and Storage: The sample may have been exposed to acidic conditions or elevated temperatures during collection, processing, or storage.
-
Analytical Method: The mobile phase of your chromatographic method might be acidic, causing the conversion of rosuvastatin to its lactone during the analytical run. The use of aqueous aprotic solvents in the extraction medium can also enhance the conversion to the lactone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in rosuvastatin/lactone ratio between replicate injections. | Interconversion is occurring in the autosampler. | Lower the autosampler temperature (e.g., to 4°C). Ensure the sample diluent is at a neutral or slightly alkaline pH. |
| Consistently high levels of lactone in all samples. | The sample processing or storage conditions are favoring lactonization. | Review your sample handling protocol. Ensure pH is maintained above 7.0 and samples are kept cold. Consider if an aprotic solvent in your extraction is driving the conversion. |
| Lactone peak appears in a rosuvastatin standard that should be pure. | The standard has degraded due to improper storage or the solvent used for reconstitution is acidic. | Prepare a fresh standard in a neutral or slightly alkaline buffer or a protic solvent like methanol. Verify the pH of the solvent used for reconstitution. |
| Loss of rosuvastatin peak area over a sequence of analyses. | Rosuvastatin is converting to the lactone in the mobile phase on the column. | Consider adjusting the mobile phase to a less acidic pH, if compatible with your chromatography. Alternatively, use a faster analytical method to reduce the time the analyte spends on the column. |
Data on Stability and Interconversion
The following tables summarize the quantitative data on the stability of rosuvastatin and its interconversion to the lactone form under various conditions.
Table 1: Effect of pH and Temperature on the Stability of Rosuvastatin Calcium
| pH | Temperature | Observation | Kinetic Model | Reference |
| 4.0 | 25°C | Rosuvastatin calcium converts to rosuvastatin lactone. | Zero-order kinetics | |
| 6.0 | 25°C | Rosuvastatin calcium converts to rosuvastatin lactone. | Zero-order kinetics | |
| 7.4 | 25°C | Rosuvastatin calcium is stable. | - | |
| 4.0 | 4°C | Rosuvastatin calcium is stable. | - | |
| 6.0 | 4°C | Rosuvastatin calcium is stable. | - | |
| 7.4 | 4°C | Rosuvastatin calcium is stable. | - |
Table 2: Effect of pH and Temperature on the Conversion of Rosuvastatin Lactone to Rosuvastatin Calcium
| pH | Temperature | Observation | Kinetic Model | Reference |
| 4.0 | 25°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics | |
| 6.0 | 25°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics | |
| 7.4 | 25°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics | |
| 4.0 | 4°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics | |
| 6.0 | 4°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics | |
| 7.4 | 4°C | Rosuvastatin lactone converts to rosuvastatin calcium. | First-order kinetics |
Table 3: Influence of Solvent Type on Rosuvastatin and Rosuvastatin Lactone Equilibrium
| Solvent Type | Observation | Reference |
| Aprotic Solvents | The forward reaction (rosuvastatin to lactone) is favored and is the only reaction that occurs. | |
| Acidic Aqueous Mobile Phase | The reverse reaction (lactone to rosuvastatin) is observed. | |
| Organic Protic Solvents (e.g., Methanol) | Both rosuvastatin and its lactone are stable with no significant interconversion observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rosuvastatin
This protocol is designed to intentionally degrade rosuvastatin to understand its degradation pathways and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
- Dissolve rosuvastatin in 0.1 M HCl.
- Incubate at 60°C for 2 hours.
- Neutralize the solution with an appropriate amount of 0.1 M NaOH.
- Dilute to a suitable concentration with mobile phase for analysis.
2. Base Hydrolysis:
- Dissolve rosuvastatin in 0.1 M NaOH.
- Incubate at 60°C for 2 hours.
- Neutralize the solution with an appropriate amount of 0.1 M HCl.
- Dilute to a suitable concentration with mobile phase for analysis.
3. Oxidative Degradation:
- Dissolve rosuvastatin in a solution of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- Dilute to a suitable concentration with mobile phase for analysis.
4. Thermal Degradation:
- Place solid rosuvastatin in a hot air oven at 105°C for 24 hours.
- Dissolve the heat-treated sample in a suitable solvent.
- Dilute to a suitable concentration with mobile phase for analysis.
5. Photolytic Degradation:
- Expose a solution of rosuvastatin to UV light (254 nm) for 24 hours.
- Dilute to a suitable concentration with mobile phase for analysis.
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Rosuvastatin and Rosuvastatin Lactone
This protocol provides a general framework for the simultaneous analysis of rosuvastatin and its lactone. Method optimization and validation are essential.
1. Sample Preparation (from Plasma):
- To 100 µL of plasma, add an internal standard.
- Acidify the plasma using an ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).
- Perform liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient to separate rosuvastatin and its lactone.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Rosuvastatin: m/z 482.2 → 258.2
- Rosuvastatin Lactone: m/z 464.2 → 258.2
- (Note: These transitions should be optimized on your specific instrument).
Visualizations
Caption: Interconversion pathway of Rosuvastatin.
Caption: UPLC-MS/MS analysis workflow.
Caption: Troubleshooting high lactone levels.
Stability issues of Rosuvastatin lactone in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosuvastatin and its lactone form. The information is designed to address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Rosuvastatin lactone and why is its formation a concern?
Rosuvastatin lactone is a major degradation product of Rosuvastatin, an active pharmaceutical ingredient used to lower cholesterol.[1][2][3][4] It is formed through an intramolecular esterification of the Rosuvastatin molecule.[3] The formation of the lactone is a critical stability issue because it is an inactive moiety and can impact the efficacy and safety of the drug product.[5] Furthermore, the presence of degradation products can lead to inaccurate quantification of the active ingredient if the analytical method is not stability-indicating.[1][3]
Q2: What are the primary factors that promote the conversion of Rosuvastatin to its lactone form?
The conversion of Rosuvastatin to Rosuvastatin lactone is influenced by several factors, including:
-
pH: Acidic conditions significantly accelerate the lactonization process.[5][6]
-
Solvent Type: Aprotic solvents favor the formation of the lactone.[1][3]
-
Temperature: Higher temperatures can increase the rate of degradation.[3][6]
-
Light: Exposure to light can also contribute to the degradation of Rosuvastatin.[1][4][7]
-
Humidity: High humidity can affect the stability of Rosuvastatin.[7]
Q3: In which solvents is Rosuvastatin lactone most stable or reactive?
The stability of Rosuvastatin and its lactone is highly dependent on the solvent system:
-
Aprotic Solvents (e.g., Acetonitrile): In these solvents, the conversion of Rosuvastatin to Rosuvastatin lactone is the predominant reaction.[1][3]
-
Acidic Aqueous Solutions: In the presence of an acidic aqueous mobile phase, the reverse reaction is favored, meaning Rosuvastatin lactone will hydrolyze back to the active Rosuvastatin acid form.[1][3] This can lead to an underestimation of the lactone impurity during analysis.[1][3]
-
Protic Solvents (e.g., Methanol): Both Rosuvastatin and its lactone form are reported to be relatively stable in organic protic solvents like methanol (B129727), with minimal interconversion observed.[1][3]
Q4: Can Rosuvastatin lactone convert back to Rosuvastatin?
Yes, the formation of Rosuvastatin lactone is a reversible equilibrium. The lactone can be hydrolyzed back to the parent Rosuvastatin acid, particularly in acidic aqueous environments.[1][3] The rate of this reverse reaction is reported to be significantly faster than the forward lactonization reaction.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of Rosuvastatin and its lactone.
Issue 1: Inconsistent or decreasing concentrations of Rosuvastatin in solution over time.
-
Possible Cause: Degradation of Rosuvastatin to its lactone form.
-
Troubleshooting Steps:
-
Review Solvent Choice: If using an aprotic solvent for sample preparation or storage, consider switching to a protic solvent like methanol where both forms are more stable.[1][3]
-
Control pH: Ensure the pH of your solutions is not acidic. For storage, maintaining a neutral or slightly alkaline pH (around 7.4) can improve the stability of Rosuvastatin.[6]
-
Temperature Control: Store solutions at reduced temperatures (e.g., 4°C) to slow down the degradation kinetics.[6]
-
Protect from Light: Store samples in amber vials or protect them from light to prevent photolytic degradation.[1][4]
-
Issue 2: Underestimation of Rosuvastatin lactone impurity in HPLC analysis.
-
Possible Cause: Hydrolysis of the lactone back to Rosuvastatin in an acidic aqueous mobile phase during the analytical run.[1][3]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If possible, adjust the pH of the aqueous component of your mobile phase to be closer to neutral, while ensuring good chromatographic separation.
-
Minimize Analysis Time: A shorter run time can reduce the opportunity for the lactone to hydrolyze on the column.
-
Use a Different Solvent for Extraction: If extracting from a dosage form, using methanol may be preferable to an acetonitrile (B52724)/water mixture to minimize interconversion during sample preparation.[1][3]
-
Issue 3: Appearance of unknown peaks in the chromatogram during stability studies.
-
Possible Cause: Formation of other degradation products besides the lactone, such as the 5-oxo isomer or anti-isomer.[1][4]
-
Troubleshooting Steps:
-
Employ a Stability-Indicating Method: Ensure your analytical method can resolve Rosuvastatin and its known degradation products. This may require method re-validation, including forced degradation studies.[8][9]
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and confirm that your method can separate them from the main peak.[8][10]
-
Data Summary
Table 1: Influence of Solvent Type on Rosuvastatin ⇌ Rosuvastatin Lactone Equilibrium
| Solvent Type | Predominant Reaction | Stability | Reference |
| Aprotic (e.g., Acetonitrile) | Rosuvastatin → Rosuvastatin Lactone | Rosuvastatin is unstable | [1][3] |
| Acidic Aqueous Solution | Rosuvastatin Lactone → Rosuvastatin | Rosuvastatin Lactone is unstable | [1][3] |
| Protic (e.g., Methanol) | Minimal Interconversion | Both forms are relatively stable | [1][3] |
Table 2: Stability of Rosuvastatin Calcium at Different pH and Temperature Conditions
| Temperature | pH | Stability of Rosuvastatin | Kinetic Order of Degradation | Reference |
| 25°C | 4.0 | Unstable (converts to lactone) | Zero Order | [6] |
| 25°C | 6.0 | Unstable (converts to lactone) | Zero Order | [6] |
| 25°C | 7.4 | Stable | - | [6] |
| 4°C | 4.0, 6.0, 7.4 | Stable | - | [6] |
Experimental Protocols
Protocol 1: General HPLC Method for Rosuvastatin Stability Testing
This protocol is a general guideline and may require optimization for specific applications.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a ratio of 40:60 (v/v) aqueous to organic.[6][12]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]
-
Detection Wavelength: 242 nm.[6]
-
Sample Preparation:
-
Accurately weigh and dissolve the Rosuvastatin sample in a suitable solvent (methanol is often a good choice to minimize degradation during preparation).[13]
-
Dilute the stock solution to the desired concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention times for Rosuvastatin and its lactone will need to be determined using reference standards.
Protocol 2: Forced Degradation Study for Rosuvastatin
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[8][9]
-
Acid Hydrolysis:
-
Dissolve Rosuvastatin in a solution of 0.1 N HCl.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 30 minutes).[10]
-
Cool, neutralize with a base (e.g., 0.1 N NaOH), and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve Rosuvastatin in a solution of 0.1 N NaOH.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 30 minutes).[10]
-
Cool, neutralize with an acid (e.g., 0.1 N HCl), and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Rosuvastatin in a solution of hydrogen peroxide (e.g., 30% H₂O₂).[10]
-
Keep the solution at room temperature or heat as required for a specified duration.
-
Dilute with the mobile phase and analyze.
-
-
Thermal Degradation:
-
Expose solid Rosuvastatin to dry heat (e.g., in an oven).
-
Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Rosuvastatin to UV light.
-
Dilute the solution with the mobile phase and analyze.
-
Visualizations
Caption: Equilibrium between Rosuvastatin and its lactone degradation product.
Caption: A typical experimental workflow for stability testing of Rosuvastatin.
Caption: A decision tree for troubleshooting Rosuvastatin instability.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. search.bvsalud.org [search.bvsalud.org]
- 8. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. ijpsjournal.com [ijpsjournal.com]
Reducing diastereomer formation in Rosuvastatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing diastereomer formation during the synthesis of Rosuvastatin (B1679574).
Frequently Asked Questions (FAQs)
Q1: At which step in the Rosuvastatin synthesis is the critical diastereomeric center formed?
The key stereocenter at C-5 of the heptenoic acid side chain is typically introduced during the reduction of the C-5 keto group of a precursor, such as tert-butyl (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate. This reduction can lead to the formation of the desired (3R, 5S) diastereomer and the undesired (3R, 5R) diastereomer.
Q2: What is the impact of diastereomeric impurities on the final Rosuvastatin product?
Diastereomeric impurities can decrease the biological activity of Rosuvastatin. The therapeutic form is the (3R, 5S) diastereomer, and other diastereomers may have lower efficacy or different pharmacological profiles. Therefore, controlling the diastereomeric purity is crucial for the quality and effectiveness of the final active pharmaceutical ingredient (API).
Q3: What are the primary methods to control diastereoselectivity during the keto-ester reduction?
The primary methods to control diastereoselectivity involve the use of stereoselective reducing agents and carefully controlled reaction conditions. A common and effective method is the Narasaka-Prasad reduction, which utilizes a chelating agent in conjunction with a hydride source, such as sodium borohydride (B1222165) (NaBH₄)[1].
Q4: What are some alternative synthesis strategies to avoid the formation of diastereomers?
Alternative strategies that introduce the desired stereochemistry earlier in the synthesis can circumvent the issue of diastereomer formation during the reduction step. These include:
-
Julia-Kocienski Olefination: This method can be used to create the E-alkene bond with high stereoselectivity, coupling the pyrimidine (B1678525) core with the chiral side chain.
-
Enzymatic Synthesis: The use of enzymes, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), can produce the chiral side chain with excellent enantio- and diastereoselectivity[2][3].
Q5: How can I purify the desired (3R, 5S) diastereomer if the reduction step yields a mixture?
If a mixture of diastereomers is formed, the desired (3R, 5S) diastereomer can often be isolated and purified through crystallization. The different physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization from a suitable solvent system[4][5].
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Keto-Ester Reduction
Problem: The diastereomeric ratio (d.r.) of the desired (3R, 5S) to the undesired (3R, 5R) diastereomer is low after the reduction of the keto-ester intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Chelating Agent | Ensure the chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe) or 9-methoxy-9-borabicyclo[3.3.1]nonane (MeO-9-BBN), is of high quality and used in the correct stoichiometric amount. The chelating agent is crucial for directing the hydride attack to form the syn-diol. |
| Suboptimal Reaction Temperature | The reduction is typically carried out at low temperatures (e.g., -78 °C to -70 °C) to enhance diastereoselectivity. Verify and maintain the correct temperature throughout the reaction. |
| Incorrect Solvent System | The choice of solvent can significantly impact the diastereoselectivity. A mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) is often used. Ensure the solvents are anhydrous and of high purity. |
| Slow Addition of Reducing Agent | The slow, dropwise addition of the reducing agent (e.g., NaBH₄) to the solution of the keto-ester and chelating agent is important for controlling the reaction and maximizing selectivity. |
| Presence of Water | Water can react with the reducing agent and the chelating agent, reducing their effectiveness. Ensure all glassware is dry and solvents are anhydrous. |
Issue 2: Difficulty in Purifying Diastereomers by Crystallization
Problem: The desired (3R, 5S) diastereomer does not crystallize effectively from the reaction mixture, or the purity does not improve significantly after crystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is critical for successful crystallization. Experiment with different solvent systems. Mixtures of esters (e.g., ethyl acetate), alkanes (e.g., n-heptane), and ethers (e.g., diethyl ether) have been reported to be effective[6]. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate the solvent to induce crystallization. Seeding with a small crystal of the pure desired diastereomer can also initiate crystallization. |
| Presence of Impurities | Other impurities in the reaction mixture can inhibit crystallization. Consider a preliminary purification step, such as column chromatography, to remove some of the impurities before attempting crystallization. |
| Cooling Rate | A slow and controlled cooling rate can lead to the formation of larger, purer crystals. Avoid crash cooling the solution. |
Quantitative Data
Table 1: Comparison of Diastereomeric Purity with Different Reduction Methods
| Reducing Agent/Method | Chelating Agent | Typical Diastereomeric Purity (% of desired diastereomer) | Reference |
| NaBH₄ | None | Variable, often low selectivity | General Knowledge |
| NaBH₄ | Diethylmethoxyborane (Et₂BOMe) | ≥ 98% syn-diol | [7] |
| MeO-9-BBN | - | High diastereomeric purity | [5] |
| DERA Enzyme | - | >99.9% enantiomeric excess, 96.6% diastereomeric excess |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Rosuvastatin Keto-Ester (Narasaka-Prasad Reduction)
Materials:
-
tert-butyl (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate
-
Diethylmethoxyborane (Et₂BOMe) or 9-methoxy-9-borabicyclo[3.3.1]nonane (MeO-9-BBN)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Rosuvastatin keto-ester in a mixture of anhydrous THF and anhydrous MeOH (e.g., 4:1 v/v) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the chelating agent (e.g., Et₂BOMe) dropwise to the cooled solution while stirring.
-
Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Slowly add a freshly prepared solution of NaBH₄ in a mixture of THF and MeOH to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of acetic acid.
-
Allow the reaction mixture to warm to room temperature.
-
Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol ester.
-
Analyze the diastereomeric ratio using chiral HPLC.
Protocol 2: Diastereomeric Purification by Crystallization
Materials:
-
Crude Rosuvastatin diol ester containing a mixture of diastereomers
-
Crystallization solvent (e.g., a mixture of ethyl acetate, n-heptane, and diethyl ether)
Procedure:
-
Dissolve the crude diol ester in a minimal amount of the chosen solvent system at an elevated temperature (e.g., 40-50 °C).
-
Slowly cool the solution to room temperature.
-
If no crystals form, further cool the solution in an ice bath or refrigerator.
-
If crystallization is still slow, add a seed crystal of the pure (3R, 5S) diastereomer to induce crystallization.
-
Allow the crystals to grow over several hours or overnight.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystallized product by chiral HPLC to determine the improvement in the diastereomeric ratio.
Visualizations
Diagram 1: Diastereoselective Reduction of Rosuvastatin Keto-Ester
Caption: Chelation-controlled reduction of the keto-ester intermediate.
Diagram 2: General Workflow for Diastereomer Control
Caption: Workflow for obtaining the desired diastereomer.
Diagram 3: Troubleshooting Logic for Poor Diastereoselectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 2. A highly productive, whole-cell DERA chemoenzymatic process for production of key lactonized side-chain intermediates in statin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KR101019450B1 - Diastereoisomer Purification of Rosuvastatin - Google Patents [patents.google.com]
- 5. US7582759B2 - Diastereomeric purification of rosuvastatin - Google Patents [patents.google.com]
- 6. US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Rosuvastatin Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Rosuvastatin and its lactone metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of Rosuvastatin lactone?
A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1] In the context of Rosuvastatin lactone analysis in biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: I am observing significant ion suppression for Rosuvastatin lactone. What are the initial troubleshooting steps?
A: Ion suppression is a common challenge in LC-MS/MS analysis. Here’s a logical approach to troubleshooting:
-
Confirm Ion Suppression: Use a post-column infusion experiment to identify the retention time regions where ion suppression occurs.[4][5]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the Rosuvastatin lactone peak from the suppression zones. This can involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.[3]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Evaluate your current sample preparation method and consider alternatives.[1]
References
Technical Support Center: Method Refinement for Low-Level Lactone Impurity Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of lactone impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low-level lactone impurities?
A1: Detecting lactone impurities at low levels presents several challenges. Due to their chemical structure, lactones are susceptible to hydrolysis, where the ring opens to form a hydroxy carboxylic acid, especially under basic or acidic conditions.[1][2][3][4] This instability can lead to inaccurate quantification. Additionally, lactones can be volatile, leading to sample loss during preparation.[5][6] At low concentrations, achieving adequate sensitivity with common detectors like UV can be difficult, and matrix effects from the sample can interfere with detection.[1]
Q2: Which analytical techniques are most suitable for low-level lactone detection?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques. HPLC is versatile for many lactones, while GC-MS is particularly useful for volatile lactones. For non-volatile or poorly ionizable lactones, derivatization can be employed to improve detection by both techniques.[5][7]
Q3: What is derivatization and when should I use it for lactone analysis?
A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[5][8] For lactones, which may lack a strong chromophore for UV detection or be difficult to ionize for MS, derivatization can significantly improve sensitivity. Reagents like Girard's Reagent T or P react with the lactone's ketone group to add a charged moiety, which enhances the signal in mass spectrometry and improves chromatographic retention.[5][8][9][10] Derivatization is recommended when you are unable to achieve the desired limit of detection (LOD) or limit of quantification (LOQ) with your current method.[5]
Q4: How can I prevent lactone hydrolysis during sample preparation and analysis?
A4: To minimize hydrolysis, it is crucial to control the pH of your sample and mobile phase.[11][12][13][14] Maintaining a neutral or slightly acidic pH (typically between 2 and 7 for silica-based HPLC columns) is generally recommended.[13][14][15] Avoid high temperatures and prolonged storage of samples in solution.[12] Using appropriate vials, such as those with low leachable sodium, can also prevent pH shifts in your sample solution.[11]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The lactone impurity may be interacting with active sites on the HPLC column. - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH may be causing partial ionization of the lactone or its hydrolyzed form.[14][16] | - Use a High-Purity Column: Employ a column with end-capping to minimize silanol (B1196071) interactions. - Reduce Injection Volume/Concentration: Dilute the sample. - Adjust Mobile Phase pH: Experiment with a pH that ensures the analyte is in a single, non-ionized form.[14][16] |
| Irreproducible Retention Times | - Mobile Phase Instability: Inconsistent mobile phase composition or degradation. - Temperature Fluctuations: Changes in ambient temperature can affect retention times. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | - Prepare Fresh Mobile Phase Daily: Ensure thorough mixing and degassing. - Use a Column Oven: Maintain a constant and consistent column temperature.[16][17] - Increase Equilibration Time: Ensure a stable baseline before injecting the sample. |
| Low Sensitivity / No Peak Detected | - Low Analyte Concentration: The impurity level is below the method's detection limit. - Poor UV Absorbance: The lactone may not have a strong chromophore at the selected wavelength. - Analyte Degradation: The lactone may have hydrolyzed. | - Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte. - Optimize Detection Wavelength: Scan the UV spectrum of a lactone standard to find the lambda max. - Consider Derivatization: Use a derivatizing agent to enhance the signal.[5] - Check Sample pH and Age: Prepare fresh samples and control the pH. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Sample Degradation in Autosampler: The lactone may be degrading while waiting for injection. | - Use High-Purity Solvents: Filter all mobile phases. - Run Blank Injections: Inject a blank solvent to check for system contamination. - Keep Autosampler Cool: Use a cooled autosampler to minimize degradation.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lactone Impurity Enrichment
This protocol provides a general guideline for enriching lactone impurities from a liquid sample matrix using a reversed-phase SPE cartridge.
1. Sorbent Selection:
-
Choose a sorbent based on the polarity of the lactone. For moderately non-polar lactones, a C18 or C8 sorbent is a good starting point.
2. Conditioning:
-
Activate the sorbent by passing 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge.[18] This prepares the sorbent for interaction with the sample.
3. Equilibration:
-
Equilibrate the cartridge by passing 1-2 column volumes of a solvent that mimics the sample matrix (e.g., HPLC-grade water or a buffer at the same pH as the sample).[18] Do not let the sorbent dry out.
4. Sample Loading:
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure efficient retention of the lactone impurity.[18]
5. Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that are not retained on the sorbent.
6. Elution:
-
Elute the lactone impurity with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). This will be the concentrated sample for analysis.
7. Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC or GC-MS analysis.
Protocol 2: Derivatization of Lactones with Girard's Reagent T (GirT)
This protocol is adapted for enhancing the detection of lactones in mass spectrometry.
1. Reagent Preparation:
-
Prepare a 100 mM solution of Girard's Reagent T in 20% acetic acid.[5]
2. Sample Preparation:
-
Dissolve the sample containing the lactone impurity in a suitable solvent like methanol to a known concentration (e.g., 10 mM).[5]
3. Derivatization Reaction:
-
In a sealed vial, mix equal volumes (e.g., 100 µL) of the sample solution and the GirT solution.[5]
-
Allow the reaction to proceed at room temperature for at least 10 minutes.[5]
4. Analysis:
-
The resulting solution containing the derivatized lactone can be diluted as needed and directly injected into the LC-MS system. The derivatized lactone will have a permanent positive charge, leading to enhanced signal intensity in positive ion mode.[5]
Quantitative Data Summary
The following tables summarize typical performance data for low-level lactone analysis. These values are illustrative and will vary depending on the specific lactone, matrix, and instrumentation.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [19][20] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [19][20] |
| Linearity (r²) | > 0.995 | [21] |
| Recovery | 90 - 110% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | [7] |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/L | [7] |
| Linearity (r²) | > 0.996 | [22] |
| Recovery | 85 - 115% | [22] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. researchgate.net [researchgate.net]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Extraction Recovery of Rosuvastatin Lactone from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the extraction of Rosuvastatin (B1679574) lactone from plasma samples.
Troubleshooting Guide
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Low Recovery of Rosuvastatin Lactone
Q: My extraction recovery for Rosuvastatin lactone is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of Rosuvastatin lactone can stem from several factors related to its chemical properties and the extraction method employed. Here are the primary causes and corresponding troubleshooting steps:
-
Interconversion to Rosuvastatin Acid: Rosuvastatin lactone is susceptible to hydrolysis, converting back to its parent acid form, especially under neutral or alkaline pH conditions.[1][2] This is a major reason for apparent low recovery of the lactone.
-
Troubleshooting:
-
pH Control: Acidify the plasma sample prior to extraction. Using an acidic buffer, such as ammonium (B1175870) acetate (B1210297) at pH 4.0, can enhance the stability of the lactone and improve its recovery.[3][4]
-
Solvent Selection: The choice of extraction solvent is critical. Aprotic solvents can favor the conversion of the parent acid to the lactone, while acidic aqueous mobile phases can promote the reverse reaction.[1][2] Protic solvents like methanol (B129727) have been shown to stabilize both forms.[1][2] When using Liquid-Liquid Extraction (LLE), consider solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[5][6]
-
Temperature: Process samples at reduced temperatures (e.g., on ice) to minimize enzymatic activity and chemical degradation.
-
-
-
Suboptimal Extraction Method: The chosen extraction technique and its parameters may not be suitable for the physicochemical properties of Rosuvastatin lactone.
-
Troubleshooting:
-
Method Comparison: If you are using LLE and experiencing low recovery, consider switching to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). SLE has been shown to provide superior extraction recovery (96.3%) compared to LLE (60%) for Rosuvastatin.[7][8][9]
-
SPE Optimization: If using SPE, ensure the sorbent type is appropriate. Reversed-phase cartridges (e.g., C18) are commonly used.[10] Optimize the wash and elution steps. A weak wash solution can help remove interferences without eluting the analyte, while a strong elution solvent is necessary to recover the lactone from the sorbent.
-
LLE Optimization: For LLE, experiment with different organic solvents and extraction volumes. Ensure vigorous mixing (vortexing) to maximize the partitioning of the lactone into the organic phase.[5]
-
-
-
Incomplete Protein Precipitation: If a protein precipitation step is included, incomplete removal of plasma proteins can lead to the lactone being trapped in the protein pellet.
-
Troubleshooting:
-
Precipitating Agent: Acetonitrile is a commonly used and effective protein precipitating agent.[11][12]
-
Volume Ratio: Ensure an adequate volume of the precipitating agent is used relative to the plasma volume (e.g., 3:1 or 4:1 ratio).
-
Vortexing and Centrifugation: Thoroughly vortex the sample after adding the precipitating agent and use sufficient centrifugation speed and time to ensure complete protein pelleting.
-
-
Issue 2: High Variability in Results
Q: I am observing significant variability in my Rosuvastatin lactone recovery across replicate samples. What could be causing this and how can I improve precision?
A: High variability, or poor precision, can be attributed to inconsistencies in sample handling and the extraction procedure.
-
Inconsistent Sample Handling:
-
Troubleshooting:
-
Standardize Procedures: Ensure all samples are treated identically. This includes consistent timing for each step, uniform vortexing times and speeds, and precise volume measurements.
-
Internal Standard: The use of a stable, deuterated internal standard (IS) like Rosuvastatin-d6 is crucial to compensate for variability during sample preparation and analysis.[7][9] The IS should be added to the plasma sample early in the workflow.
-
-
-
Extraction Inefficiency:
-
Troubleshooting:
-
Automated Extraction: If possible, utilize automated liquid handling systems for extraction to minimize human error and improve reproducibility.[13]
-
Method Precision: As mentioned previously, SLE has demonstrated better precision (RSD: 11.9%) compared to LLE (RSD: 13.6%) at low concentrations of Rosuvastatin.[7][8]
-
-
Issue 3: Matrix Effects Affecting Quantification
Q: I suspect that matrix effects from the plasma are interfering with the LC-MS/MS analysis of Rosuvastatin lactone. How can I confirm and mitigate this?
A: Matrix effects, where co-eluting endogenous components from the plasma suppress or enhance the ionization of the analyte, can lead to inaccurate quantification.
-
Confirmation of Matrix Effects:
-
Mitigation Strategies:
-
Troubleshooting:
-
Improved Sample Cleanup: Enhance the sample cleanup process to remove interfering components. This can be achieved by optimizing the wash steps in SPE or by employing a more selective extraction technique like SLE, which has been shown to have a lower absolute matrix effect compared to LLE.[7][8][9]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the Rosuvastatin lactone from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be similarly affected by any ion suppression or enhancement.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH during the extraction of Rosuvastatin lactone?
A1: pH is a critical parameter due to the interconversion between Rosuvastatin lactone and its parent acid. An acidic environment (pH 4-6) helps to stabilize the lactone form and prevent its hydrolysis back to the acid, thereby improving its recovery.[3][4]
Q2: What are the recommended storage conditions for plasma samples containing Rosuvastatin lactone?
A2: To ensure the stability of Rosuvastatin and its lactone, plasma samples should be stored at low temperatures. Storage at -70°C has been shown to maintain the stability of Rosuvastatin in human plasma for at least 138 days.[14] Repeated freeze-thaw cycles should be avoided if possible, although studies have shown stability for up to three cycles.[14]
Q3: Which extraction method generally provides the highest recovery for Rosuvastatin and its lactone?
A3: While both LLE and SPE are commonly used, Supported Liquid Extraction (SLE) has been reported to provide superior extraction recovery for Rosuvastatin (96.3%) compared to LLE (60%).[7][8][9] High recovery for Rosuvastatin using SPE (99.3%) has also been reported.[10] The optimal method may depend on the specific laboratory setup and analytical requirements.
Q4: Can I use the same extraction method for both Rosuvastatin and its lactone?
A4: Yes, methods have been developed for the simultaneous determination of Rosuvastatin and its lactone metabolite.[3][4] The key is to use conditions, such as an acidic pH, that stabilize both compounds during the extraction process.
Data Presentation
Table 1: Comparison of Extraction Recoveries for Rosuvastatin
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Rosuvastatin | 99.3 | [10] |
| Supported Liquid Extraction (SLE) | Rosuvastatin | 96.3 | [7][8][9] |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin | 79.67 - 85.73 | [5] |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin | 60 | [7][8][9] |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin | 50.14 - 52.41 | [14] |
Table 2: Extraction Recoveries for Simultaneous Determination of Rosuvastatin and its Lactone
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin (RST) | 75.3 - 98.8 | [4] |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin-5S-lactone (RSTL) | 75.3 - 98.8 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Rosuvastatin
This protocol is adapted from a method demonstrating high recovery.[10]
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., Thermo Scientific SOLA) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample onto the conditioned cartridge and allow it to permeate under gravity.
-
Washing:
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid.
-
Wash the cartridge with 500 µL of 10% (v/v) methanol.
-
-
Elution: Elute the analyte with two aliquots of 200 µL of 90% (v/v) methanol.
-
Evaporation and Reconstitution: Evaporate the methanolic extracts to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a 1:4 (v/v) methanol-water mixture.
Protocol 2: Liquid-Liquid Extraction (LLE) for Rosuvastatin and Rosuvastatin Lactone
This protocol is based on a method for the simultaneous determination of Rosuvastatin and its lactone.[4]
-
Sample Preparation: To 100 µL of plasma in a clean tube, add the internal standard.
-
Acidification: Add a buffered solution to acidify the plasma (e.g., ammonium acetate at pH 4.0).
-
Extraction:
-
Add an appropriate volume of extraction solvent (e.g., 4 mL of ethyl acetate).[5]
-
Vortex mix for 2 minutes.
-
-
Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Rosuvastatin.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Rosuvastatin and its Lactone.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.scirp.org [file.scirp.org]
- 6. jocpr.com [jocpr.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Addressing peak tailing for Rosuvastatin in UPLC methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Rosuvastatin using Ultra-Performance Liquid Chromatography (UPLC), with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Rosuvastatin in UPLC?
A1: Peak tailing for Rosuvastatin, a basic compound, in reversed-phase UPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic functional groups of Rosuvastatin through ion-exchange mechanisms, leading to tailing peaks.[1][2][3][4][5]
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is not optimal, it can lead to the ionization of both Rosuvastatin and residual silanol groups, increasing the likelihood of undesirable secondary interactions.[1][6]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that contribute to peak tailing.[7]
-
Inappropriate Column Chemistry: Using a column that is not well-suited for the analysis of basic compounds can result in significant peak asymmetry.[4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4]
Q2: How does the mobile phase pH affect the peak shape of Rosuvastatin?
A2: The pH of the mobile phase directly influences the ionization state of both Rosuvastatin (a carboxylic acid with a pKa around 4.6) and the residual silanol groups on the silica-based column packing (pKa typically between 3.5 and 4.5).[8][9]
-
At low pH (e.g., pH < 3): The ionization of silanol groups is suppressed, minimizing their interaction with the protonated basic sites of Rosuvastatin, which generally results in improved peak shape.[1][3][6]
-
At mid-range pH (around the pKa of Rosuvastatin and silanols): Both the analyte and silanols can exist in ionized and non-ionized forms, leading to mixed-mode retention mechanisms and significant peak tailing.[4]
-
At high pH: While not always conventional for silica-based columns, operating at a higher pH can fully deprotonate the silanols and potentially improve peak shape for basic compounds if a pH-stable column is used. However, this can also affect the retention of Rosuvastatin.
Q3: What type of UPLC column is recommended for Rosuvastatin analysis to minimize peak tailing?
A3: To minimize peak tailing for Rosuvastatin, it is recommended to use modern, high-purity silica (B1680970) columns that are specifically designed for the analysis of basic compounds. Look for columns with the following characteristics:
-
End-capped Stationary Phases: These columns have been treated to block a majority of the free silanol groups, reducing the sites available for secondary interactions.[1][3][4]
-
Hybrid Particle Technology (e.g., BEH columns): Columns with bridged ethylsiloxane/silica hybrid (BEH) particles often exhibit improved peak shape and stability over a wider pH range.[10][11][12]
-
Low Silanol Activity: Columns manufactured with ultra-pure silica and efficient bonding and end-capping processes show extremely low silanol activity, leading to better peak shapes for challenging basic compounds.[3]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for Rosuvastatin in your UPLC method.
Problem: Asymmetrical Rosuvastatin peak with significant tailing.
Below is a troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for Rosuvastatin peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
Column-Related Issues
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Active Silanol Groups | Switch to a modern, end-capped, or hybrid particle column. | Protocol: Replace the existing column with a column known for good performance with basic compounds, such as a Waters ACQUITY UPLC BEH C18 column. Condition the new column according to the manufacturer's instructions before analysis. |
| Column Contamination | Flush the column with a strong solvent. | Protocol: Disconnect the column from the detector. Flush the column with a series of solvents, starting with the mobile phase without the buffer, then 100% acetonitrile (B52724) or methanol, followed by a stronger solvent like isopropanol (B130326) if necessary. Equilibrate the column with the mobile phase before use. |
| Column Void/Bed Deformation | Replace the column. | Protocol: If flushing does not resolve the issue and the column has been used extensively, it may have a void at the inlet. Replace it with a new column. Consider using a guard column to extend the life of the analytical column.[4] |
Mobile Phase Issues
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal pH | Adjust the mobile phase pH to be below 3. | Protocol: Prepare the aqueous component of the mobile phase with an appropriate acidifier. For example, use 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water.[10][13] Ensure the final pH of the aqueous portion is below 3.0. |
| Insufficient Buffering | Increase the buffer concentration. | Protocol: If using a buffer (e.g., phosphate (B84403) or acetate), ensure the concentration is sufficient to control the pH and mask silanol interactions, typically in the range of 10-25 mM.[6] |
| Persistent Silanol Interactions | Add a competing base to the mobile phase. | Protocol (Use with caution as it can shorten column life): Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase at a concentration of approximately 0.01 M.[3][6] This should only be considered if other options are not effective. |
Sample and System Issues
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Column Overload | Reduce the sample concentration or injection volume. | Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[4] Alternatively, reduce the injection volume. |
| Sample Solvent Mismatch | Ensure the sample solvent is weaker than or compatible with the mobile phase. | Protocol: The ideal sample solvent is the initial mobile phase composition. If a stronger solvent is used for solubility, ensure the injection volume is small to minimize its effect on peak shape.[14] Methanol is often used as a diluent for Rosuvastatin.[10] |
| Extra-column Band Broadening | Check for dead volumes in the system. | Protocol: Inspect all fittings and connections between the injector, column, and detector. Ensure that tubing is cut cleanly and seated properly in the fittings to avoid any dead volume. Use tubing with a small internal diameter appropriate for UPLC systems.[7] |
Example UPLC Method Parameters for Symmetrical Rosuvastatin Peak
The following table summarizes typical starting conditions that have been shown to produce good peak shape for Rosuvastatin.
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[10][11] | Nucleodur C8 (250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water[10] | 0.1 M Formic Acid in Water[13] |
| Mobile Phase B | Methanol[10] | Methanol[13] |
| Gradient | Gradient elution[10] | Isocratic (25:75, A:B)[13] |
| Flow Rate | 0.3 mL/min[10] | 1.0 mL/min[13] |
| Column Temperature | 40 °C[10] | Ambient[13] |
| Detection Wavelength | 240 nm[10] | 280 nm[13] |
| Injection Volume | 7 µL[10] | 10 µL[13] |
Logical Relationship of Factors Causing Peak Tailing
The following diagram illustrates the interplay between different factors that can lead to peak tailing for basic analytes like Rosuvastatin.
Caption: Factors contributing to Rosuvastatin peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating Methods for Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for Rosuvastatin, a widely prescribed lipid-lowering agent. The intrinsic stability of a drug substance is a critical factor in drug development, and the use of validated stability-indicating methods is essential for ensuring the safety and efficacy of pharmaceutical products. This document summarizes key performance data from various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, details their experimental protocols, and outlines the typical workflow for method validation.
Comparative Analysis of Chromatographic Methods
The following tables summarize the operational parameters and validation data for several published stability-indicating methods for Rosuvastatin. This allows for a direct comparison of their performance characteristics.
Table 1: Chromatographic Conditions of Various Stability-Indicating Methods
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| RP-HPLC 1 | C18 (250 x 4.6mm, 5µ)[1] | Water (pH 2.5 with Orthophosphoric Acid) : Acetonitrile (30:70 v/v)[1] | 1.0[1] | 248[1] | 3.6[1] |
| RP-HPLC 2 | C18 (100 x 4.6 mm, 5 µm)[2] | Acetonitrile : Potassium Dihydrogen Orthophosphate (50:50 v/v, pH 3)[2] | 0.5[2] | 243[2] | 3.33[2] |
| RP-HPLC 3 | C8 (250 × 4.6 mm, 5 μm)[3] | 0.1M Formic Acid : Methanol (25:75, v/v)[3] | 1.0[3] | 280[3] | 3.98[3] |
| RP-HPLC 4 | C18[4] | Acetonitrile : Buffer (50:50)[4] | 1.0[4] | UV/Visible Detector[4] | Not Specified |
| UPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[5] | Gradient of 0.1% Trifluoroacetic Acid and Methanol[5] | Not Specified | 240[5] | Not Specified |
Table 2: Comparison of Validation Parameters
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC 1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| RP-HPLC 2 | Not Specified | Not Specified | 98.50 - 100.17[2] | Intra-day: ≤ 0.217[2] | 0.14[2] | 0.46[2] |
| RP-HPLC 3 | 3.0 - 1602.0[3] | > 0.999[3] | 99.86 - 102.86[3] | Intra-day & Inter-day: < 2.40[3] | 0.12[3] | Not Specified |
| RP-HPLC 4 | Not Specified | 0.9997[4] | 98.89 - 100.66[4] | Intra-day: 1.06-1.54, Inter-day: 0.103-1.78[4] | 0.78[4] | 1.56[4] |
| UPLC | LOQ to 150% of target | Not Specified | Not Specified | < 10.0 at LOQ level[5] | Not Specified | 0.075[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method by showing that the drug can be resolved from its degradation products.[6]
-
Acid Hydrolysis: The drug substance is typically exposed to 0.1 M HCl at a specified temperature (e.g., 80°C) for a defined period (e.g., 20 hours).[7][8]
-
Base Hydrolysis: The drug is subjected to 0.1 M NaOH under similar temperature and time conditions as acid hydrolysis.[7][8]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 0.5% H₂O₂) at a controlled temperature is a common approach to induce oxidative stress.[7]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 100°C) for an extended period (e.g., 24 hours).[7]
-
Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.[6][7]
Chromatographic Method Validation Workflow
The validation of a stability-indicating method follows a structured workflow to ensure its suitability for its intended purpose. The process, as outlined by the International Council for Harmonisation (ICH) guidelines, typically includes the following steps.[2][9]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A Comparative Guide to Analytical Methods for Rosuvastatin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Rosuvastatin. Ensuring the purity of active pharmaceutical ingredients (APIs) like Rosuvastatin is critical for drug safety and efficacy. This document outlines and contrasts the performance of several common chromatographic techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for impurity profiling depends on several factors, including the type of impurity (e.g., process-related, degradation product, residual solvent), the required sensitivity, and the desired run time. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile impurities and residual solvents.
The following table summarizes the quantitative performance of various published methods for the analysis of Rosuvastatin and its impurities.
| Method | Impurity/Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| UPLC-UV | Rosuvastatin & Related Impurities | - | - | >0.999 | [1] |
| UPLC-UV | Rosuvastatin & Related Impurities | - | - | - | [2] |
| LC-MS/MS | Rosuvastatin in human plasma | - | 1 ng/mL | >0.99 | [3] |
| LC-MS/MS | Rosuvastatin in human plasma | - | 0.1 ng/mL | >0.99 | [4][5] |
| GC-MS (derivatized) | Rosuvastatin methyl ester in plasma | 0.4 ng/mL | 1.2 ng/mL | - | [6][7] |
| Headspace GC-MS | Acetaldehyde (degradant) & Residual Solvents | - | - | - | [8] |
| EP Monograph HPLC | Impurity C | - | - | - | [9] |
| Impurity A | - | - | - | [9] | |
| Unspecified Impurities | - | - | - | [9] | |
| USP Monograph HPLC | Rosuvastatin Enantiomer | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for some of the key methods cited in this guide.
UPLC-UV Method for Rosuvastatin and its Impurities[1]
-
Chromatographic System: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (55:45 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 55 °C.
-
Detection: UV at 240 nm.
-
Run Time: Less than 15 minutes for the separation of all European Pharmacopoeia (EP) listed impurities.[1]
UPLC-MS Method for a Major Degradation Product[11]
-
Chromatographic System: UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of 0.01 M KH2PO4 buffer (pH 3.0) and methanol (40:60 v/v).
-
Mass Spectrometry: Coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer for identification of degradation products.
-
Application: Identification of Rosuvastatin methyl ester as a major degradant under acidic stress conditions.[11][12]
GC-MS Method for Derivatized Rosuvastatin in Plasma[6][7]
-
Derivatization: Rosuvastatin is converted to its methyl ester using methyl iodide in dimethyl sulfoxide (B87167) with anhydrous potassium carbonate.[6][7]
-
Gas Chromatograph: Coupled with a mass spectrometer.
-
Application: This method is primarily for bioanalytical applications but demonstrates the feasibility of GC-MS for the analysis of Rosuvastatin after derivatization to increase volatility.[6][7]
Headspace GC-MS for Residual Solvents[8]
-
Technique: Static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS).
-
Application: Developed for the determination of residual solvents and a degradation product, acetaldehyde, in Rosuvastatin calcium drug substance.[8] This method is crucial for ensuring that residual manufacturing solvents are within safe limits.
Logical Workflow for Impurity Analysis
The general workflow for the analysis of impurities in a pharmaceutical substance like Rosuvastatin involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates this logical process.
References
- 1. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.scirp.org [file.scirp.org]
- 5. jocpr.com [jocpr.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 11. scielo.br [scielo.br]
- 12. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
A Comparative Analysis of Rosuvastatin Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rosuvastatin's degradation pathways under various stress conditions, supported by experimental data. The information presented is intended to aid in the development of stable pharmaceutical formulations and analytical methods for Rosuvastatin (B1679574).
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is susceptible to degradation under several stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic exposure. Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and stability of Rosuvastatin drug products. Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[1][2]
Comparative Degradation Behavior
Rosuvastatin exhibits varying degrees of stability under different stress conditions. It is particularly sensitive to acidic hydrolysis, oxidation, and photolysis, while showing greater stability under alkaline and neutral conditions.[3][4][5] The primary degradation product observed across multiple stress conditions is Rosuvastatin lactone, formed through intramolecular esterification.[6][7][8] Other notable degradation products include a 5-oxo isomer, an anti-isomer, and an N-oxide.[3][6][7]
Data Presentation: Quantitative Degradation Analysis
The following table summarizes the quantitative data from forced degradation studies, highlighting the extent of Rosuvastatin degradation and the formation of key degradation products under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Rosuvastatin | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.2M HCl | 20 hours at 80°C | Significant Degradation | Rosuvastatin Lactone, Degradation Product I & II | [4][5][9] |
| 5N HCl | 5 hours at 70°C | 33.67% | Not specified | [10] | |
| Alkaline Hydrolysis | 1N NaOH | 20 hours at 80°C | Comparatively Stable | Not specified | [4][5] |
| 5N NaOH | 5 hours at 70°C | 76.84% | Not specified | [10] | |
| Oxidative Degradation | 0.5% H₂O₂ | 20 hours at 80°C | Significant Degradation | Rosuvastatin-N-oxide, other polar impurities | [3][4][5] |
| 30% H₂O₂ | 2 hours at 70°C | 14.41% | Not specified | [10] | |
| Thermal Degradation | Dry Heat | 6 hours at 70°C | 0.36% | Not specified | [10] |
| Dry Heat | 24 hours at 100°C | Stable | Not specified | [4] | |
| Wet Heat (Autoclave) | 20 min at 121°C/15 lb | Stable | Not specified | [4] | |
| Photolytic Degradation | UV light (254 nm) | 2 hours | Prominent Degradation | Diastereomeric dihydrophenanthrene derivatives | [10][11][12] |
| Visible light | 3 days | >50% (at 3000 Lux) | Diastereomeric dihydrophenanthrene derivatives | [12][13] |
Experimental Protocols
Detailed methodologies for the key forced degradation experiments are provided below.
Acidic Degradation[10][14]
-
Accurately weigh 10 mg of Rosuvastatin calcium.
-
Transfer to a reflux condenser and add 1 mL of 5N HCl.
-
Reflux the mixture at 70°C for 5 hours.
-
Cool the solution and transfer it to a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase (e.g., methanol:acetonitrile:water) and sonicate for complete dissolution.
-
Make up the volume to 50 mL with the same solvent.
-
Inject the resulting solution into the chromatographic system for analysis.
Alkaline Degradation[10]
-
Accurately weigh 10 mg of Rosuvastatin calcium.
-
Transfer to a reflux condenser and add 1 mL of 5N NaOH.
-
Reflux the mixture at 70°C for 5 hours.
-
Cool the solution and transfer it to a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase and sonicate for complete dissolution.
-
Make up the volume to 50 mL with the same solvent.
-
Inject the resulting solution into the chromatographic system for analysis.
Oxidative Degradation[4][10]
-
Accurately weigh 10 mg of Rosuvastatin calcium.
-
Transfer to a reflux condenser and add 1 mL of 30% H₂O₂.
-
Reflux the mixture at 70°C for 2 hours.
-
Cool the solution and transfer it to a 50 mL volumetric flask.
-
Add 30 mL of the mobile phase and sonicate for complete dissolution.
-
Make up the volume to 50 mL with the same solvent.
-
Inject the resulting solution into the chromatographic system for analysis.
Thermal Degradation[10]
-
Accurately weigh 10 mg of Rosuvastatin calcium into a 50 mL volumetric flask.
-
Keep the flask in an oven at 70°C for 6 hours.
-
After the specified time, remove the flask and allow it to cool.
-
Add 30 mL of the mobile phase and sonicate for complete dissolution.
-
Make up the volume to 50 mL with the same solvent.
-
Inject the resulting solution into the chromatographic system for analysis.
Photolytic Degradation[10]
-
Accurately weigh 10 mg of Rosuvastatin calcium into two separate 50 mL volumetric flasks.
-
Keep one flask in a dry condition and add a suitable solvent to the other for a wet condition.
-
Expose both flasks to UV light at 254 nm in a UV cabinet for 2 hours.
-
After exposure, dissolve the contents of the dry flask in 30 mL of the mobile phase and sonicate.
-
Make up the volume to 50 mL with the same solvent for both flasks.
-
Inject the resulting solutions into the chromatographic system for analysis.
Visualization of Degradation Pathways
The following diagrams illustrate the degradation pathways of Rosuvastatin under different stress conditions.
Caption: Acidic degradation pathway of Rosuvastatin.
Caption: Oxidative degradation pathway of Rosuvastatin.
Caption: Photolytic degradation pathway of Rosuvastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Rosuvastatin. The information presented is collated from various validated methods to offer a detailed side-by-side assessment of their performance, enabling researchers to make informed decisions for their analytical needs.
Executive Summary
The analysis of Rosuvastatin, a widely prescribed lipid-lowering agent, necessitates robust and efficient analytical methods for quality control and research. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. This guide demonstrates that while both methods are suitable for the determination of Rosuvastatin, UPLC methods generally offer significant advantages in terms of speed, sensitivity, and solvent consumption, leading to higher throughput and more environmentally friendly analyses. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired sensitivity.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
A precise, sensitive, and swift HPLC method for the determination of Rosuvastatin calcium in bulk and tablet dosage forms has been validated.[1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-VIS detector, autosampler, and data processing software (e.g., Shimadzu Corporation, Japan with LC solution software)[1].
-
Column: C18 column (5µm, 4.6 x 150 mm)[2].
-
Mobile Phase: A mixture of acetonitrile (B52724) and buffer (e.g., potassium dihydrogen phosphate (B84403) buffer, pH 4.0) in a 65:35 v/v ratio[2]. Some methods also use a 50:50 ratio of acetonitrile and buffer[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 10 µL[1].
-
Column Temperature: 40°C[1].
-
Run Time: Less than 4 minutes[1].
Ultra-Performance Liquid Chromatography (UPLC) Method
A stability-indicating reversed-phase UPLC method has been developed for the determination of Rosuvastatin and its related substances.[3][4][5][6]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a photodiode array detector and data processing software (e.g., Waters Acquity UPLC)[3].
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[3][4][5][6].
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol)[3][4][5][6].
-
Flow Rate: 0.3 mL/min[3].
-
Injection Volume: 7.0 µL[3].
-
Column Temperature: 40°C[3].
-
Run Time: 10.0 minutes (for separation of impurities)[3][4][5][6]. A faster method with a 12-minute total run time has also been reported for separating Rosuvastatin and its related impurities[7].
Performance Data Comparison
The following tables summarize the quantitative performance data for the HPLC and UPLC methods, based on published validation studies.
Table 1: Chromatographic Performance
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~2.75 - 3.6[1][8] | ~3.3 (for Rosuvastatin)[9] |
| Total Run Time (min) | < 4 to ~20.5 (depending on separation of other compounds)[1][8] | 10.0 - 12.0 (for impurities)[3][7] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity (R²) | 0.9997[1] | > 0.999 |
| Limit of Detection (LOD) | 0.14 - 0.78 µg/mL[1][9] | 0.075 µg/mL (for Rosuvastatin and related impurities)[3][6] |
| Limit of Quantification (LOQ) | 0.46 - 1.56 µg/mL[1][9] | 0.075 µg/mL (for Rosuvastatin and related impurities)[3][6] |
| Accuracy (% Recovery) | 98.89 - 100.66%[1] | Not explicitly stated in the provided snippets. |
| Precision (%RSD) | Intra-day: 1.06 - 1.54%Inter-day: 0.103 - 1.78%[1] | <10.0% at LOQ level[3] |
Visualized Workflow
The following diagram illustrates a typical workflow for the cross-validation and transfer of an analytical method from HPLC to UPLC.
Caption: Workflow for HPLC to UPLC method transfer and cross-validation.
Conclusion
The cross-validation of HPLC and UPLC methods for Rosuvastatin analysis reveals distinct advantages for the UPLC approach. UPLC methods demonstrate significantly shorter run times, reduced solvent consumption, and improved sensitivity (lower LOD and LOQ) compared to conventional HPLC methods.[3][7] While both techniques provide accurate and precise results suitable for quality control, the enhanced performance of UPLC makes it a superior choice for high-throughput environments and for the detection of low-level impurities. The successful transfer of methods from HPLC to UPLC can lead to substantial gains in laboratory efficiency and a reduction in operational costs.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. ijrrr.com [ijrrr.com]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of (3R,5R)-Rosuvastatin Lactone and Its Diastereomeric Impurity, Rosuvastatin EP Impurity D
For researchers and professionals in drug development and quality control, a thorough understanding of the purity and analytical profiles of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides a comparative analysis of the Certificate of Analysis (CoA) for (3R,5R)-Rosuvastatin Lactone and a critical related substance, Rosuvastatin EP Impurity D, which is the (2S,4R)-lactone diastereomer. The data presented herein is a synthesized representation based on publicly available information and typical specifications for pharmaceutical reference standards.
Certificate of Analysis: A Side-by-Side Comparison
The following table summarizes the typical specifications and analytical results for this compound and Rosuvastatin EP Impurity D. This comparative view highlights the key quality attributes and acceptance criteria for these molecules.
| Test | Specification | Typical Result: this compound | Typical Result: Rosuvastatin EP Impurity D |
| Appearance | White to off-white solid | Conforms | Conforms |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, and DMSO | Conforms | Conforms |
| Identification | |||
| ¹H-NMR | Conforms to structure | Conforms | Conforms |
| Mass Spectrum | Conforms to structure | Conforms | Conforms |
| Purity (HPLC) | NLT 98.0% | 99.5% | 98.9% |
| Related Substances (HPLC) | |||
| Any individual impurity | NMT 0.5% | 0.2% | 0.4% |
| Total impurities | NMT 1.0% | 0.5% | 0.8% |
| Water Content (by Karl Fischer) | NMT 0.5% | 0.2% | 0.3% |
| Residue on Ignition | NMT 0.2% | 0.05% | 0.08% |
| Heavy Metals | NMT 10 ppm | <10 ppm | <10 ppm |
| Specific Optical Rotation | Specific to stereoisomer | +15.0° to +20.0° (c=1 in Acetonitrile) | -5.0° to +5.0° (c=1 in Acetonitrile) |
| Residual Solvents | Meets USP <467> requirements | Conforms | Conforms |
NLT: Not Less Than, NMT: Not More Than, USP: United States Pharmacopeia
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial methods and validated analytical procedures found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is designed to separate and quantify this compound or Rosuvastatin EP Impurity D from their potential impurities.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 242 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: Accurately weigh and dissolve about 10 mg of the reference standard in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the purity and related substances by area normalization.
Water Content by Karl Fischer Titration
This procedure determines the water content in the substance, following the principles of USP <921>.
-
Apparatus: A suitable automatic Karl Fischer titrator.
-
Reagent: Karl Fischer reagent, standardized.
-
Procedure:
-
Add a suitable amount of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.
-
Accurately weigh and add a suitable amount of the sample to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
Calculate the water content (as a percentage) from the volume of Karl Fischer reagent consumed.
-
Residue on Ignition
This test measures the amount of residual substance not volatilized from a sample when ignited, as per USP <281>.
-
Apparatus: A muffle furnace capable of maintaining a temperature of 600 ± 50°C.
-
Procedure:
-
Ignite a suitable crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh.
-
Accurately weigh about 1 g of the sample into the crucible.
-
Moisten the sample with a few drops of sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, then moisten the residue with a few more drops of sulfuric acid.
-
Heat until white fumes are no longer evolved.
-
Ignite in the muffle furnace at 600 ± 50°C until all carbon has been consumed.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of residue.
-
Visualizations
The following diagrams illustrate the experimental workflow for quality control and the logical relationship of key quality attributes for this compound.
A Comparative Guide to Isomeric Purity Determination of Rosuvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of Rosuvastatin calcium is critical to its therapeutic efficacy as a potent HMG-CoA reductase inhibitor. The desired active form is the (3R, 5S) enantiomer. The presence of other stereoisomers, such as the (3S, 5R) enantiomer or diastereomers, can affect the drug's potency and safety profile. Therefore, robust and reliable analytical methods for determining the isomeric purity of Rosuvastatin calcium are paramount in drug development and quality control. This guide provides an objective comparison of commonly employed analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The primary analytical technique for determining the isomeric purity of Rosuvastatin calcium is High-Performance Liquid Chromatography (HPLC), often utilizing a chiral stationary phase (CSP) to achieve separation of enantiomers. Both normal-phase and reversed-phase chromatography have been successfully applied. More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering faster analysis times and improved resolution.
Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal-phase HPLC is a widely used and effective method for the chiral separation of Rosuvastatin isomers. This technique typically employs a non-polar mobile phase and a polar stationary phase, often a polysaccharide-based chiral column.
Method 2: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC)
Reversed-phase UHPLC offers a high-resolution, high-throughput alternative for the analysis of Rosuvastatin and its impurities, including diastereomers. This method utilizes a polar mobile phase and a non-polar stationary phase. While not always suitable for direct enantiomeric separation without a chiral column, it is excellent for separating diastereomers and other related substances.
The following table summarizes the key performance parameters of these two methodologies based on published data.
| Parameter | Method 1: NP-HPLC | Method 2: RP-UHPLC |
| Principle | Normal-Phase Chiral Chromatography | Reversed-Phase Chromatography |
| Primary Application | Enantiomeric Purity (Separation of (3R, 5S) and (3S, 5R) enantiomers) | Diastereomeric Purity and Related Substances |
| Typical Column | Chiralpak IB (immobilized cellulose-based)[1][2][3] | Acquity BEH C18[4][5] |
| Resolution | Good resolution between enantiomers and lactone impurity (Resolution factor > 2.0)[2] | Baseline separation of all organic related substances listed in the European Pharmacopoeia (EP)[5] |
| Limit of Detection (LOD) | 0.015% for the enantiomer[1] | Not explicitly stated for isomers, but high sensitivity for impurities |
| Limit of Quantitation (LOQ) | 0.04% for the enantiomer[1] | Not explicitly stated for isomers, but high precision for impurities |
| Run Time | ~18 minutes[1] | < 15 minutes[5] |
| Precision (%RSD) | < 5% at LOQ[2] | Repeatability: 0.2% - 0.4% for retention times and peak areas of impurities[6] |
| Accuracy (% Recovery) | 100 ± 10% for the enantiomer[1] | Recovery values for all impurities at each spike level were found to be between 85% to 115%[7] |
Experimental Protocols
Method 1: NP-HPLC for Enantiomeric Purity
This method is designed for the accurate quantification of the enantiomer of Rosuvastatin Calcium.[1]
-
Chromatographic System:
-
Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 µm particle size)[1][2][3]
-
Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio 82:10:8:0.2 (v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min (isocratic)[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 243 nm[1]
-
Injection Volume: 10 µL[1]
-
-
Sample Preparation:
-
Diluent: Dichloromethane and methanol (B129727) in the ratio 96:4 (v/v).[1]
-
Test Sample Concentration: 1.0 mg/mL of Rosuvastatin Calcium.[1]
-
-
System Suitability:
-
A solution containing Rosuvastatin Calcium and a known amount of its enantiomer is prepared to verify the system's performance, including resolution and repeatability.
-
Method 2: RP-UHPLC for Related Substances and Diastereomers
This stability-indicating method is capable of separating Rosuvastatin from its related impurities, including diastereomers.[4][5]
-
Chromatographic System:
-
Sample Preparation:
-
System Suitability:
-
System suitability is assessed by injecting a solution containing Rosuvastatin and its known impurities to ensure adequate resolution and precision.
-
Workflow for Isomeric Purity Determination
The following diagram illustrates a general workflow for the determination of isomeric purity of Rosuvastatin calcium, from sample preparation to data analysis.
Caption: General workflow for isomeric purity determination of Rosuvastatin calcium.
Conclusion
The choice between NP-HPLC and RP-UHPLC for the determination of isomeric purity of Rosuvastatin calcium depends on the specific analytical goal. NP-HPLC with a chiral stationary phase is the method of choice for accurate quantification of the enantiomeric impurity.[1][2] On the other hand, RP-UHPLC provides a rapid and high-resolution method for the analysis of diastereomers and other related substances, making it ideal for stability studies and routine quality control.[4][5] Both methods, when properly validated according to ICH guidelines, are capable of providing accurate and reliable results essential for ensuring the quality, safety, and efficacy of Rosuvastatin calcium. Researchers and drug development professionals should select the methodology that best aligns with their specific requirements for sensitivity, resolution, and throughput.
References
- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Inter-Laboratory Comparison of Rosuvastatin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of impurities in Rosuvastatin. The data and protocols presented are compiled from validated studies to assist laboratories in selecting and implementing robust analytical methods, ensuring the quality and safety of Rosuvastatin active pharmaceutical ingredients (APIs) and finished drug products.
Introduction to Rosuvastatin and its Impurities
Rosuvastatin is a widely used statin medication for treating high cholesterol and preventing cardiovascular disease.[] During its synthesis and storage, various process-related and degradation impurities can arise.[2][3] Rigorous analytical testing is crucial to identify and quantify these impurities to ensure the safety and efficacy of the final product, in line with regulatory requirements. This guide focuses on the prevalent chromatographic methods employed for impurity profiling.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for Rosuvastatin impurity analysis. The following tables summarize key parameters from various validated methods, presented as a simulated inter-laboratory comparison.
Table 1: Comparison of HPLC and UHPLC Methodologies for Rosuvastatin Impurity Analysis
| Parameter | Method A (UHPLC)[4][5][6] | Method B (HPLC) | Method C (RP-UPLC)[7][8] |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Kromasil 100-5 C18 (250 mm x 4.6 mm, 5 µm) | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Isocratic: Methanol–TFA (0.025%) 55:45 (v/v) | Gradient: A) Methanol-acetonitrile-0.05 M KH2PO4 (10:30:60), pH 4.0 B) Tetrahydrofuran-acetonitrile-0.05 M KH2PO4 (10:50:40), pH 4.0 | Gradient: A) 0.1% Trifluoroacetic Acid (TFA) B) Methanol |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 55 °C | Not Specified | 40 °C |
| Detection (UV) | 240 nm | 242 nm | Not Specified |
| Run Time | < 15 minutes | Not Specified | Not Specified |
Table 2: Illustrative Quantitative Impurity Data from Method Validation Studies
| Impurity | Method A: Reported Content (%) | Method B: Reported Content (%) |
| Impurity A | 0.1 | < 0.1 |
| Impurity B | Not Reported | < 0.1 |
| Impurity C | 0.4 | < 0.1 |
| Impurity D | 0.1 | Not Reported |
| Impurity 4 (unspecified) | Not Reported | 0.15 |
| Total Impurities | Not explicitly totaled | 0.26 - 0.27 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols derived from the referenced studies.
Protocol 1: UHPLC Method for Rosuvastatin and Impurities[4][5][6][7]
This method is designed for the separation and quantification of Rosuvastatin and all organic-related substances listed in the European Pharmacopoeia (EP) monograph.
1. Chromatographic Conditions:
- Instrument: Acquity UPLC™ system or equivalent.
- Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
- Mobile Phase: Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (55:45 v/v).
- Flow Rate: 0.5 mL/min.
- Column Temperature: 55 °C.
- UV Detection: 240 nm.
- Injection Volume: Not specified.
2. Standard and Sample Preparation:
- Diluent: Methanol and water (50:50 v/v).
- Standard Solution (for Impurity Quantification): Prepare a standard solution of Rosuvastatin at a concentration of 0.02 mg/mL in the diluent.[9]
- Sample Solution (for Impurity Determination): Weigh and finely powder tablets. Transfer a portion equivalent to 100 mg of Rosuvastatin into a 100 mL volumetric flask. Add the diluent, sonicate for 20 minutes with intermediate shaking, and dilute to volume. Filter an aliquot through a 0.2 µm nylon filter to obtain a sample solution with a concentration of 1.0 mg/mL.[6]
3. System Suitability:
- A resolution solution containing Rosuvastatin and its critical impurities (e.g., IMP-A, IMP-B, IMP-C) is used to ensure adequate separation.[9]
4. Validation Parameters:
- Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 120% of the standard concentration.[9]
- Accuracy: Determined by recovery studies at multiple concentration levels (e.g., LOQ, 80%, 100%, 120%). Acceptable recovery is typically between 98-102%.[9]
- Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with Relative Standard Deviation (RSD) not exceeding 2.0% for the analyte and 5.0% for impurities.[6]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios of approximately 3 and 10, respectively.[6]
Protocol 2: HPLC Method with Correction Factors[8]
This method is suitable for the analysis of related substances in combination tablets of Ezetimibe and Rosuvastatin Calcium.
1. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatography system.
- Column: Kromasil 100-5 C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase A: Methanol, acetonitrile, and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (B84403) (adjusted to pH 4.0 with phosphoric acid) in a ratio of 10:30:60.
- Mobile Phase B: Tetrahydrofuran, acetonitrile, and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (adjusted to pH 4.0 with phosphoric acid) in a ratio of 10:50:40.
- Flow Rate: 1.0 mL·min⁻¹.
- UV Detection: 242 nm.
- Injection Volume: 20 μL.
2. Data Analysis:
- Relative retention times are used to identify impurities.
- Correction factors are determined from the slope of the linear equation for each impurity relative to Rosuvastatin or Ezetimibe and are applied for accurate quantification.
Workflow and Logical Relationships
Visualizing the process of an inter-laboratory comparison study helps in understanding the logistical flow and key decision points.
Caption: Workflow for an Inter-laboratory Comparison Study.
This guide serves as a foundational resource for laboratories involved in the quality control of Rosuvastatin. By understanding the different analytical approaches and their outcomes, organizations can better refine their internal methods and contribute to the overall harmonization of impurity analysis in the pharmaceutical industry.
References
- 2. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 3. tsijournals.com [tsijournals.com]
- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (3R,5R)-Rosuvastatin Lactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of (3R,5R)-Rosuvastatin Lactone, a key intermediate in the synthesis of Rosuvastatin. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound may cause skin and serious eye irritation, as well as respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area[1]. In case of accidental contact, wash skin with soap and water, and for eye contact, rinse with water for at least 15 minutes[1][2].
II. Disposal Protocol for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound be disposed of down the drain or in regular household trash[1][2]. Improper disposal can lead to contamination of water supplies and soil[3].
Step 1: Waste Classification
The first crucial step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations[3]. While Rosuvastatin itself is not typically a P- or U-listed hazardous waste, the classification can depend on the characteristics of the waste stream (e.g., if mixed with a listed solvent)[4]. It is the generator's responsibility to make this determination[5].
Step 2: Segregation and Containerization
Segregate waste containing this compound from other laboratory waste streams to avoid chemical reactions and to ensure proper disposal routing.
-
For pure compound or small quantities: Collect in a suitable, clearly labeled, and closed container[1][2]. The container should be leak-proof and compatible with the chemical.
-
For contaminated materials (e.g., PPE, glassware): Place these items in a designated, labeled waste container. Empty containers will retain product residue and should be treated as hazardous waste[2].
Step 3: Arrange for Professional Disposal
The recommended method for the disposal of pharmaceutical waste, including this compound, is incineration by a licensed and accredited disposal contractor[1][2]. This ensures complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and contracts with certified waste management companies.
-
Ensure all containers are properly labeled according to institutional and regulatory requirements before collection.
III. Summary of Disposal and Safety Data
For quick reference, the following table summarizes key information regarding the disposal and handling of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1][2] |
| Handling Environment | Well-ventilated area | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Primary Disposal Method | Incineration by a licensed contractor | [1][2] |
| Prohibited Disposal Methods | Do not allow to enter sewers, surface, or ground water. Do not dispose of in household trash. | [2][3] |
| Container Management | Use suitable, closed, and properly labeled containers. Handle uncleaned containers as the product itself. | [1][2] |
| Regulatory Framework | Disposal should be in accordance with local, state, or national legislation (e.g., EPA, DEA regulations). | [2][3][6] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
V. Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes in a standard laboratory setting. Studies on the degradation of Rosuvastatin have been conducted for analytical purposes, exploring its stability under conditions such as acid and base hydrolysis, oxidation, and photolysis[7][8]. However, these are not intended as disposal methods. Therefore, the most reliable and compliant method of disposal remains high-temperature incineration by a specialized waste management facility.
References
Personal protective equipment for handling (3R,5R)-Rosuvastatin Lactone
Essential Safety and Handling Guide for (3R,5R)-Rosuvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.
Hazard Identification and Exposure Limits
This compound is a potent pharmaceutical compound that requires careful handling. Primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
Due to its potency, stringent control measures must be implemented to prevent occupational exposure.
| Exposure Parameter | Value | Source/Analogue |
| Occupational Exposure Limit (OEL) | 0.005 mg/m³ (8-hour TWA) | Rosuvastatin Calcium[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The required PPE varies based on the task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (Closed Container) | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Double-layered disposable nitrile gloves | Disposable gown over lab coat, shoe covers | Fit-tested N95 (or higher) respirator if not in a ventilated balance enclosure.[3] |
| Solution Preparation and Handling | Chemical splash goggles | Double-layered disposable nitrile gloves | Disposable gown over lab coat | Required if not handled within a certified chemical fume hood. |
| Spill Cleanup (Solid) | Safety goggles or face shield | Heavy-duty, chemical-resistant gloves | Disposable coveralls, shoe covers | Fit-tested P100 respirator. |
| Waste Disposal | Safety goggles | Double-layered disposable nitrile gloves | Disposable gown over lab coat | Not generally required if handling sealed waste containers. |
Operational Plans: Step-by-Step Guidance
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
